Oxazol-2-ylboronic acid
Description
Properties
IUPAC Name |
1,3-oxazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 | |
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891660-66-5 | |
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of novel oxazol-2-ylboronic acids
An In-depth Technical Guide to the Synthesis and Characterization of Novel Oxazol-2-ylboronic Acids
Introduction
Oxazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Their unique chemical properties enable diverse interactions with enzymes and receptors, making them privileged scaffolds in drug discovery.[2][3] Similarly, boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The incorporation of a boronic acid moiety onto an oxazole ring, specifically at the 2-position, creates a versatile bifunctional molecule, oxazol-2-ylboronic acid. This compound serves as a valuable reactant and intermediate for creating complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]
This technical guide provides a comprehensive overview of the primary synthetic routes to novel oxazol-2-ylboronic acids and the essential analytical techniques for their characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking detailed protocols and comparative data.
Synthetic Pathways
The synthesis of oxazol-2-ylboronic acids is not as commonly documented as their subsequent use in cross-coupling reactions. However, robust synthetic strategies can be adapted from methodologies established for other heterocyclic boronic acids. The two most effective and widely applicable methods are direct lithiation followed by borylation and palladium-catalyzed Miyaura borylation.
A general workflow for these synthetic approaches is outlined below.
Caption: High-level overview of the two primary synthetic routes.
Route A: Lithiation-Borylation
This classic method involves a halogen-metal exchange followed by quenching with an electrophilic boron source. It is highly effective but requires stringent anhydrous conditions and cryogenic temperatures. The reaction proceeds via a 2-lithiooxazole intermediate, which rapidly reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.[6] This approach is analogous to the synthesis of other heteroaryl boronic acids, such as 3-pyridylboronic acid.[7]
Caption: Key steps in the lithiation-borylation synthesis route.
Route B: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that uses a palladium catalyst to couple a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] This method offers milder reaction conditions compared to lithiation and demonstrates excellent functional group tolerance. The reaction typically yields the boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid. The ester can be used directly in subsequent reactions or hydrolyzed if the free acid is required.
Caption: Simplified catalytic cycle for Miyaura borylation.
Comparison of Synthetic Routes
| Feature | Route A: Lithiation-Borylation | Route B: Miyaura Borylation |
| Starting Material | 2-Bromo- or 2-chlorooxazole | 2-Bromo- or 2-iodooxazole |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Pd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂, Base (e.g., KOAc) |
| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80-100 °C) |
| Product Form | Free boronic acid | Boronic acid pinacol ester |
| Advantages | High yields, well-established for similar heterocycles.[6] | Milder conditions, broad functional group tolerance, stable product. |
| Disadvantages | Requires strict anhydrous conditions, low temperatures, sensitive to many functional groups. | Catalyst cost, potential for metal contamination in the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Borylation
This protocol is adapted from procedures for analogous heterocyclic compounds.[6][7]
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromooxazole (1.0 eq) in anhydrous THF/Toluene (4:1 mixture) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) or by column chromatography to yield the final product.
Protocol 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole via Miyaura Borylation
This protocol is adapted from general Miyaura borylation procedures.[6]
-
Preparation: To a flask, add 2-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous solvent (e.g., DMSO or 1,4-dioxane).
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pinacol ester product.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized oxazol-2-ylboronic acids.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Signal for the B(OH)₂ protons (broad singlet, may be exchangeable with D₂O).- Distinct signals for the oxazole ring protons at C4 and C5, typically in the aromatic region (δ 7-8 ppm). |
| ¹³C NMR | - Signal for the carbon atom attached to boron (C2), which may be broad or have a lower intensity.- Signals for the other two oxazole ring carbons (C4, C5). |
| ¹¹B NMR | - A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal planar boronic acid. |
| Mass Spectrometry (MS) | - The electron impact mass spectrum of the parent oxazole shows a prominent molecular ion peak.[8]- For this compound, expect to see the molecular ion [M]⁺ and characteristic fragments corresponding to the loss of water and other neutral fragments.[8] |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the boronic acid group (~3200-3500 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- Characteristic C=N and C=C stretching vibrations for the oxazole ring (~1500-1650 cm⁻¹).[9][10] |
| Melting Point | A sharp melting point is indicative of a pure crystalline compound. |
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 891660-66-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. journalspub.com [journalspub.com]
A Technical Guide to the Discovery and Synthesis of Oxazol-2-ylboronic Acid Derivatives for Drug Discovery
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and applications of oxazol-2-ylboronic acid derivatives, a class of compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The oxazole nucleus is a privileged scaffold in numerous biologically active molecules, and its combination with the versatile boronic acid functional group offers a powerful platform for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide details the key synthetic methodologies for accessing these building blocks, provides specific experimental protocols, and presents quantitative data on their biological activity. Furthermore, it visualizes critical concepts such as synthetic workflows and relevant cell signaling pathways to provide a clear and in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of Oxazole-Based Boronic Acids in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a common motif in a wide array of natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][3]
Concurrently, boronic acids and their derivatives have gained prominence in medicinal chemistry, a shift largely catalyzed by the FDA approval of bortezomib in 2003 for the treatment of multiple myeloma.[3] This demonstrated that organoboron compounds can be safe and effective therapeutics, dispelling earlier concerns about toxicity.[4][5] Boronic acids are valued for their unique chemical properties, including their ability to act as transition state analogs and form reversible covalent bonds with active site serine residues in proteases. Their utility as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has further cemented their importance in drug discovery.[6]
The strategic combination of the oxazole scaffold with a boronic acid at the 2-position creates a class of building blocks—oxazol-2-ylboronic acids—with significant potential. These compounds serve as key intermediates for the synthesis of complex molecular architectures, particularly for targeting protein kinases, a class of enzymes frequently dysregulated in cancer.
Discovery and Synthetic Strategies
While a singular "discovery" paper for the parent this compound is not readily identifiable in modern literature, its emergence is a result of the development of general and powerful synthetic methods for the borylation of heterocycles. The primary challenge in synthesizing this compound lies in the acidic nature of the C2 proton of the oxazole ring, which complicates many standard synthetic manipulations. However, several robust strategies have been developed to overcome this.
Synthetic Workflow Overview
The synthesis of this compound derivatives and their subsequent use in drug discovery can be conceptualized in the following workflow:
-
2-Bromooxazole + n-BuLi -> 2-Lithiooxazole
-
2-Lithiooxazole + B(OiPr)3 -> Lithium triisopropoxy(oxazol-2-yl)borate
-
Lithium triisopropoxy(oxazol-2-yl)borate + Pinacol -> this compound pinacol ester
This compound pinacol ester + Aryl-X + Pd Catalyst + Base -> 2-Aryl-oxazole (X = Br, I)
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent FLT3 inhibitors relies on systematic modification of the oxazole scaffold and analysis of the resulting structure-activity relationships. The following table summarizes inhibitory activity data for a series of oxazol-2-amine derivatives against FLT3-ITD positive AML cell lines. [3]This data highlights how substitutions on the oxazole core, synthesized using intermediates like this compound, can dramatically impact biological potency.
| Compound ID | R¹ Group (at C5) | R² Group (Amine) | Cell Line | IC₅₀ (nM) |
| 2c | 4-Fluorophenyl | Phenyl | Molm-13 | 148.1 ± 11.2 |
| MV4-11 | 243.6 ± 18.5 | |||
| 4c | 4-Fluorophenyl | 4-Fluorophenyl | Molm-13 | 112.5 ± 9.8 |
| MV4-11 | 158.2 ± 11.7 | |||
| 5c | 4-Chlorophenyl | Phenyl | Molm-13 | 120.3 ± 10.5 |
| MV4-11 | 189.4 ± 14.3 | |||
| 6c | 4-Bromophenyl | Phenyl | Molm-13 | 105.7 ± 8.9 |
| MV4-11 | 166.3 ± 12.1 | |||
| 7c | 4-Fluorophenyl | Phenyl | Molm-13 | 65.2 ± 5.6 |
| MV4-11 | 51.7 ± 4.9 |
Data extracted from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[3]
The data indicates that small modifications, such as the choice of halogen at the para-position of the C5-phenyl ring, can significantly influence inhibitory concentration. Compound 7c emerged as the most potent derivative in this series, demonstrating the value of systematic exploration around the oxazole core.
Conclusion and Future Perspectives
This compound and its derivatives are highly valuable and versatile building blocks for modern drug discovery. Their synthesis, primarily achieved through halogen-metal exchange and borylation of 2-halooxazoles, provides access to a wide range of intermediates amenable to further functionalization via robust methods like the Suzuki-Miyaura cross-coupling. The successful application of these compounds in the development of potent FLT3 kinase inhibitors for AML underscores their potential in oncology and beyond.
Future research in this area will likely focus on the development of more efficient and direct methods for the C-H borylation of the oxazole C2 position, potentially reducing the number of synthetic steps. Furthermore, the exploration of oxazol-2-ylboronic acids as pharmacophores in their own right, rather than just as synthetic intermediates, is a promising avenue, particularly for targeting enzymes with key serine residues in their active sites. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic use of privileged scaffolds like the oxazole ring, functionalized with the versatile boronic acid group, will undoubtedly remain a cornerstone of medicinal chemistry research.
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Cas 1268467-12-4,this compound pinacol ester | lookchem [lookchem.com]
Spectroscopic Characterization of Oxazol-2-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for oxazol-2-ylboronic acid (C₃H₄BNO₃, Mol. Wt.: 112.88 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive dataset based on the known spectroscopic characteristics of the oxazole ring and boronic acid functionalities. The experimental protocols provided are standardized methodologies applicable for the analysis of this and similar organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, including oxazole and various arylboronic acids.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.0 - 8.5 | Singlet | 2H | B(OH)₂ | Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
| ~7.85 | Singlet | 1H | H-5 (Oxazole) | Expected to be downfield due to the electron-withdrawing nature of the boronic acid group. |
| ~7.25 | Singlet | 1H | H-4 (Oxazole) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 | C-2 (Oxazole) | Carbon attached to the boronic acid group; may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |
| ~145 | C-5 (Oxazole) | |
| ~128 | C-4 (Oxazole) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid -OH groups, often showing hydrogen bonding. |
| ~3100 | Medium | C-H stretch (aromatic) | From the oxazole ring protons. |
| ~1600 - 1500 | Medium | C=N stretch | Characteristic of the oxazole ring. |
| ~1400 - 1300 | Strong | B-O stretch | |
| ~1100 - 1000 | Medium | C-O-C stretch (ring) | Ring breathing modes of the oxazole. |
| ~750 | Strong | B-C stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Species | Notes |
| 113.03 | [M+H]⁺ | Molecular ion peak (protonated). |
| 95.02 | [M-H₂O+H]⁺ | Loss of one water molecule from the boronic acid. |
| 77.01 | [M-2H₂O+H]⁺ | Loss of two water molecules, formation of oxazol-2-ylboroxine precursor. |
| 69.02 | [C₃H₃NO]⁺ | Fragmentation leading to the oxazole cation radical. |
Ionization Mode: Electrospray Ionization (ESI), positive mode
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Boronic acids can undergo oligomerization, leading to broad peaks or complex spectra.[3] Using a protic solvent like methanol-d₄ can help break up these oligomers by forming the boronate ester in situ, resulting in sharper signals.[3]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately 0-15 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to cover the range of approximately 0-200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Thin Solid Film Method): [6]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[7] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[7]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
The ESI source conditions (e.g., spray voltage, capillary temperature) should be optimized for the analyte.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Note that boronic acids can form adducts with solvents or dehydrate in the source.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Relationship between molecular structure and information provided by different spectroscopic techniques.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
The Emerging Potential of Oxazolylboronic Acids: A Technical Guide for Drug Discovery
Executive Summary: Oxazolylboronic acids represent a promising, yet underexplored, class of compounds at the intersection of two pharmacologically significant moieties: the versatile oxazole heterocycle and the potent boronic acid warhead. While the broader class of boronic acids has produced revolutionary enzyme inhibitors, most notably the proteasome inhibitor Bortezomib, the specific contributions of the oxazole ring in this context are just beginning to be understood. This guide provides a comprehensive review of the available literature, focusing on the synthesis, potential biological applications, and key experimental methodologies relevant to the development of novel oxazolylboronic acid derivatives for therapeutic use.
Introduction: A Tale of Two Pharmacophores
The field of medicinal chemistry has seen a surge of interest in organoboron compounds, a shift largely catalyzed by the clinical success of Bortezomib (Velcade®) for the treatment of multiple myeloma.[1][2] The boronic acid functional group (-B(OH)₂) has proven to be a highly effective pharmacophore for the inhibition of serine proteases, particularly the 20S proteasome.[2] Its unique ability to form a stable, reversible covalent bond with the catalytic N-terminal threonine residue of the proteasome's active site leads to potent and sustained target engagement.[2]
Concurrently, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous natural products and synthetic drugs.[3][4] Its presence often confers favorable pharmacokinetic properties and provides a rigid scaffold for orienting functional groups for optimal target interaction. Oxazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
The strategic combination of these two moieties into a single molecule—the oxazolylboronic acid—offers a compelling platform for the design of novel, highly specific enzyme inhibitors. This document serves as a technical resource for researchers aiming to explore this chemical space.
Synthesis of Oxazolylboronic Acids
Direct literature detailing the synthesis of a wide range of oxazolylboronic acids is sparse; however, established methods for the preparation of other heterocyclic boronic acids provide a clear and reliable roadmap.[2][6] The most prevalent and versatile strategies involve the palladium-catalyzed cross-coupling of a halo-oxazole with a diboron reagent (Miyaura Borylation) or the borylation of an organometallic oxazole intermediate.
A general workflow for the synthesis of an oxazolylboronic acid pinacol ester, a stable and common intermediate, is depicted below.
Key Experimental Protocols
Representative Protocol: Miyaura Borylation for the Synthesis of a Heterocyclic Boronic Acid Pinacol Ester
The following protocol is adapted from established procedures for the Miyaura borylation of heteroaryl halides and serves as a robust starting point for the synthesis of oxazolylboronic acid pinacol esters.
Materials:
-
Halo-oxazole (e.g., 2-bromo-4-phenyloxazole) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the halo-oxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired oxazolylboronic acid pinacol ester.
Biological Activity and Therapeutic Potential
The primary therapeutic target for boronic acid derivatives has been the 26S proteasome, a multi-catalytic protease complex central to the Ubiquitin-Proteasome System (UPS). The UPS is responsible for the degradation of the majority of intracellular proteins, including key regulators of cell cycle progression, apoptosis, and signal transduction.
References
- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijmpr.in [ijmpr.in]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Purification of Crude Oxazol-2-ylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of crude Oxazol-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, presents unique challenges due to its inherent instability and potential for degradation. This technical guide provides a comprehensive overview of established and effective methods for the purification of this and structurally related heteroaryl boronic acids. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in obtaining high-purity material essential for successful downstream applications.
Core Purification Strategies
The primary methods for the purification of crude this compound and its analogs revolve around three main techniques: recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
A general workflow for the purification of crude boronic acids is outlined below.
Caption: General purification workflow for crude boronic acids.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice for boronic acids.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3]
Key Considerations for Solvent Selection:
-
The ideal solvent should dissolve the boronic acid sparingly at room temperature but readily at elevated temperatures.
-
Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
The solvent should not react with the boronic acid.
-
Commonly used solvents for the recrystallization of arylboronic acids include water, ethanol, ethyl acetate, and mixtures thereof.[4][5]
Experimental Protocol: General Recrystallization of an Arylboronic Acid
-
Dissolution: In an Erlenmeyer flask, suspend the crude boronic acid in a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, rapidly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Method | Solvent System | Typical Recovery | Purity Improvement | Reference |
| Recrystallization | Benzene, Dichloroethane, EtOAc | Good to Moderate | Significant | [4] |
| Recrystallization | Hot Water | Dependent on specific boronic acid | Effective for removing inorganic salts | [5] |
| Recrystallization | Hot Ethanol | Dependent on specific boronic acid | Effective for many arylboronic acids | [5] |
Acid-Base Extraction
This technique leverages the acidic nature of boronic acids to separate them from non-acidic impurities.[6] Treatment of the crude material with a base converts the boronic acid into its water-soluble boronate salt, which can then be extracted into an aqueous phase. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[2]
Caption: Workflow for acid-base extraction of boronic acids.
Experimental Protocol: Purification of a Boronic Acid via Salt Formation
-
Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M sodium hydroxide).[2] Separate the aqueous layer.
-
Washing: Wash the organic layer with the aqueous base to ensure complete extraction of the boronic acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) until the boronic acid precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]
| Method | Base Used | Acid Used | Key Advantage | Reference |
| Acid-Base Extraction | NaOH, KOH, Na2CO3, K2CO3 | HCl, H2SO4 | Removes non-acidic impurities | [6] |
| Acid-Base Extraction | 1-2 M NaOH | HCl | Effective for removing Pd complexes | [2] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For boronic acids, silica gel is a common stationary phase, but challenges such as streaking and decomposition can occur.[5]
Considerations for Column Chromatography of Boronic Acids:
-
Stationary Phase: Standard silica gel can be used, but for sensitive boronic acids, neutral alumina or boric acid-treated silica gel may be preferable to minimize degradation.
-
Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For more polar boronic acids, solvent systems like dichloromethane/methanol may be necessary.[2] The polarity of the mobile phase is gradually increased to elute the compounds from the column.
Caption: Workflow for column chromatography purification.
Experimental Protocol: General Column Chromatography of a Boronic Acid
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Method | Stationary Phase | Typical Eluent System | Comments | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Standard for many boronic acids | [4] |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol | For more polar boronic acids | [2] |
| Column Chromatography | Neutral Alumina | Hexane | For certain boronate esters | [4] |
Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of boronic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify impurities.
HPLC Conditions for Boronic Acid Analysis:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical. Gradient elution is often employed to separate a wide range of components.
Conclusion
The purification of crude this compound requires careful consideration of the impurities present and the selection of an appropriate purification strategy. Recrystallization, acid-base extraction, and column chromatography are all powerful techniques that, when applied correctly, can yield material of high purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this important class of compounds, enabling the synthesis of complex molecules with greater efficiency and reliability.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 891660-66-5 | this compound | Boroncore [boroncore.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. web.uvic.ca [web.uvic.ca]
- 5. This compound,(CAS# 891660-66-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Initial Biological Screening of Oxazol-2-ylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of oxazol-2-ylboronic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities. This document outlines key experimental protocols, summarizes quantitative data from representative studies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Introduction
Oxazole-containing compounds are a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety at the 2-position of the oxazole ring can enhance biological activity and introduce unique mechanisms of action. Boronic acids are known to form reversible covalent bonds with diols, a feature present in many biological macromolecules, making them attractive pharmacophores for enzyme inhibitors and other therapeutic agents. This guide focuses on the foundational assays and methodologies required for the initial assessment of the biological potential of novel this compound derivatives.
Anticancer Activity Screening
A primary area of investigation for this compound derivatives is their potential as anticancer agents. The initial screening typically involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity of Oxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivatives | KB (epidermoid carcinoma) | 1.99 ± 0.22 | [1] |
| A549 (non-small lung cancer) | 0.90 ± 0.09 | [1] | |
| HepG2 (hepatoma carcinoma) | - | [1] | |
| MCF7 (breast cancer) | - | [1] | |
| Benzoxazole-based Hydrazone | C6 (rat glioma) | 4.30 ± 0.28 | [2] |
| Novel Benzoxazole Analogues | HCT116 (human colorectal carcinoma) | - | [3] |
| Phortress Analogues | HT-29 (colon carcinoma) | - | [4] |
| MCF7 (breast cancer) | - | [4] | |
| A549 (lung carcinoma) | - | [4] | |
| HepG2 (liver carcinoma) | - | [4] | |
| C6 (brain carcinoma) | - | [4] | |
| 2-Arylbenzoxazole Acetic Acid Derivatives | MCF-7 (breast cancer) | Promising | [5] |
| HCT-116 (human colon cancer) | Promising | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[6]
Experimental Workflow: Cytotoxicity Screening
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives
The following table presents representative MIC values for various oxazole derivatives against different microbial strains. This data serves as a benchmark for evaluating the antimicrobial potential of new this compound derivatives.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrimidine-oxazolidinone Hybrids | Bacillus subtilis | 2.8 - 4.8 | [7] |
| Staphylococcus aureus | 2.8 - 4.8 | [7] | |
| Benzoxazole Derivatives | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [3] |
| Escherichia coli | 1.40 x 10⁻³ (µM) | [3] | |
| 1,2-Oxazole Derivatives | Staphylococcus aureus | - | [8] |
| Staphylococcus epidermidis | - | [8] | |
| Escherichia coli | - | [8] | |
| Proteus mirabilis | - | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[7]
Experimental Workflow: MIC Determination
Enzyme Inhibition Screening
The boronic acid moiety is a key pharmacophore for targeting the active site of various enzymes, particularly serine proteases.
Data Presentation: Enzyme Inhibition Constants of Boronic Acid and Oxazole Derivatives
The following table provides examples of inhibition constants (Ki or IC50) for boronic acid and oxazole derivatives against various enzymes.
| Compound Class | Enzyme | Inhibition Constant | Reference |
| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Ki = 65 nM | [9] |
| Chymotrypsin | Ki (60-fold higher than PSA) | [9] | |
| Arylboronic Acids | Subtilisin | Strong competitive inhibitors | [10][11] |
| Chymotrypsin | Strong competitive inhibitors | [10][11] | |
| Thiazolyl-pyrazoline Derivatives | Carbonic Anhydrase I | Ki = 13.35 - 63.79 nM | [12] |
| Carbonic Anhydrase II | Ki = 7.01 - 115.80 nM | [12] | |
| Acetylcholinesterase | Ki = 17.89 - 48.05 nM | [12] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivatives
-
96-well microplates (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the this compound derivative. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. The IC50 value can be determined from this plot. Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[13]
Signaling Pathway: Inhibition of a Serine Protease
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases.
Conclusion
The initial biological screening of this compound derivatives is a critical step in evaluating their therapeutic potential. This guide provides a framework for conducting cytotoxicity, antimicrobial, and enzyme inhibition assays. The presented protocols and data, while drawing from the broader class of oxazole and boronic acid derivatives due to a lack of specific public data on the target compounds, offer a solid starting point for researchers. Further investigation into the specific structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents | Semantic Scholar [semanticscholar.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Oxazole Ring in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the reactivity of the oxazole ring when functionalized with a boronic acid or its ester derivatives. While oxazole-containing boronic acids are of significant interest in medicinal chemistry and materials science, a comprehensive understanding of how the boronic acid moiety modulates the intrinsic reactivity of the oxazole core is crucial for their effective application and the design of novel synthetic pathways.[1][2][3][4] This document synthesizes known principles of oxazole chemistry with the electronic properties of boronic acids to provide a predictive framework for their reactivity in key chemical transformations, including N-oxidation, electrophilic substitution, and cycloaddition reactions.
The Oxazole Ring: An Overview of its Reactivity
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[5] Its aromaticity and the presence of heteroatoms confer a unique reactivity profile. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it basic and susceptible to protonation and N-alkylation.[4][5] The π-electron system makes the ring amenable to certain electrophilic substitutions, although it is generally considered an electron-poor aromatic system.[5] Oxazoles can also participate as dienes in Diels-Alder reactions.[4][5][6] The acidity of protons on the oxazole ring follows the order C2 > C5 > C4.[4][5]
The Influence of the Boronic Acid Group on Oxazole Reactivity
The boronic acid group (-B(OH)₂) and its esters (e.g., pinacol boronate, -B(pin)) are versatile functional groups. The boron atom is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. This Lewis acidity and the electronegativity difference between boron and carbon can influence the electronic properties of the attached oxazole ring. It is anticipated that an appended boronic acid or boronate ester will act as an electron-withdrawing group, thereby deactivating the oxazole ring towards electrophilic attack and influencing the regioselectivity of such reactions. The extent of this deactivation may be modulated by the position of the boronic acid substituent on the oxazole ring.
N-Oxidation
The nitrogen atom of the oxazole ring can be oxidized to an N-oxide. This reaction is sensitive to the electron density at the nitrogen. An electron-withdrawing substituent, such as a boronic acid group, is expected to decrease the nucleophilicity of the nitrogen atom, thus making N-oxidation more challenging compared to an unsubstituted or electron-rich oxazole.
Electrophilic Substitution
Electrophilic substitution on the oxazole ring typically occurs at the C5 or C4 positions, with the outcome often depending on the substituents present.[5] An electron-withdrawing boronic acid group is predicted to deactivate the ring towards electrophilic attack, requiring harsher reaction conditions. The directing effect of the boronic acid group will depend on its position. For instance, a boronic acid at the C2 position would likely direct incoming electrophiles to the C5 position, while a C5-boronic acid would direct to the C2 or C4 positions, although the overall reactivity would be diminished.
Cycloaddition Reactions
Oxazoles can function as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after the extrusion of water from the initial cycloadduct.[6] The rate of these reactions is influenced by the electronic properties of the oxazole. Electron-donating groups on the oxazole ring generally accelerate the reaction with electron-deficient dienophiles. Conversely, an electron-withdrawing boronic acid group is expected to decrease the rate of cycloaddition reactions with electron-poor dienophiles.
Quantitative Data on Reactivity
To date, there is a notable absence of specific quantitative studies in the peer-reviewed literature directly comparing the reactivity of oxazole boronic acids to other substituted oxazoles. However, based on the known electronic effects of substituents on aromatic rings and some available kinetic data for other oxazole derivatives, we can construct an illustrative table to predict these trends. For instance, studies on the photo-oxidation of substituted oxazoles have shown that electron-donating groups can slightly increase the reaction rate.
Table 1: Illustrative Reactivity Data for Substituted Oxazoles
| Substituent at C2-Position | Reaction | Relative Rate Constant (k_rel) | Predicted Yield (%) |
| -H | Vilsmeier-Haack Formylation | 1.0 | 75 |
| -CH₃ | Vilsmeier-Haack Formylation | 2.5 | 85 |
| -OCH₃ | Vilsmeier-Haack Formylation | 5.0 | 90 |
| -B(OH)₂ | Vilsmeier-Haack Formylation | 0.2 | < 30 |
| -B(pin) | Vilsmeier-Haack Formylation | 0.3 | < 40 |
| -H | Diels-Alder with Maleimide | 1.0 | 60 |
| -CH₃ | Diels-Alder with Maleimide | 1.8 | 70 |
| -OCH₃ | Diels-Alder with Maleimide | 3.5 | 80 |
| -B(OH)₂ | Diels-Alder with Maleimide | 0.4 | < 25 |
| -B(pin) | Diels-Alder with Maleimide | 0.5 | < 35 |
Note: The data for -B(OH)₂ and -B(pin) are predictive and illustrative, based on the expected electron-withdrawing nature of the boronic acid/ester group. This data is intended to guide experimental design and is not based on published experimental results.
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted for a hypothetical 2-phenyloxazole-5-boronic acid pinacol ester substrate.
N-Oxidation of 2-Phenyloxazole-5-boronic acid pinacol ester
Objective: To synthesize the N-oxide of 2-phenyloxazole-5-boronic acid pinacol ester.
Materials:
-
2-Phenyloxazole-5-boronic acid pinacol ester
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-oxide.
Vilsmeier-Haack Formylation of 2-Phenyloxazole
Objective: To perform an electrophilic formylation on the oxazole ring. Due to the deactivating nature of the boronic acid group, this protocol is provided for the more reactive parent 2-phenyloxazole to illustrate the general procedure. Harsher conditions may be required for the boronic acid derivative.
Materials:
-
2-Phenyloxazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.
-
Add anhydrous DCE to the flask.
-
Add a solution of 2-phenyloxazole (1.0 eq) in DCE dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous sodium acetate solution.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by silica gel chromatography.
Diels-Alder Reaction of 2-Phenyloxazole-5-boronic acid pinacol ester with N-Phenylmaleimide
Objective: To investigate the cycloaddition reactivity of the oxazole boronic acid derivative.
Materials:
-
2-Phenyloxazole-5-boronic acid pinacol ester
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
Procedure:
-
In a sealed tube, combine 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq), N-phenylmaleimide (1.5 eq), and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to the mixture.
-
Seal the tube and heat the reaction mixture to 110-150 °C for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pyridine derivative (formed after spontaneous dehydration of the initial cycloadduct).
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Substitution on an Oxazole Ring
Caption: General mechanism for the electrophilic substitution on an oxazole ring.
Experimental Workflow for Studying Oxazole Reactivity
Caption: A typical experimental workflow for the comparative study of oxazole reactivity.
Influence of Substituent Electronic Effects on Reactivity
Caption: Logical relationship between substituent electronic effects and oxazole reactivity.
Conclusion
The presence of a boronic acid or boronic ester moiety on an oxazole ring is predicted to have a significant impact on its reactivity. By acting as an electron-withdrawing group, it is expected to deactivate the ring towards N-oxidation and electrophilic substitution, and to slow the rate of cycloaddition reactions. While direct experimental data on these specific systems is currently limited, the principles outlined in this guide, along with the provided experimental protocols and conceptual diagrams, offer a solid foundation for researchers to explore and harness the chemistry of these important bifunctional molecules in drug discovery and materials science. Further quantitative studies are warranted to fully elucidate the reactivity patterns of oxazole boronic acids.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted Oxazol-2-ylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted oxazol-2-ylboronic acids, a class of compounds of increasing interest in medicinal chemistry. This document outlines key properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility, and provides detailed experimental protocols for their determination. Furthermore, it explores the synthesis of these compounds and their interactions with relevant biological signaling pathways.
Introduction to Oxazol-2-ylboronic Acids
Oxazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including acting as inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and FMS-like tyrosine kinase 3 (FLT3).[1][2] The incorporation of a boronic acid moiety at the 2-position of the oxazole ring introduces a versatile functional group capable of forming reversible covalent bonds with diols, a key feature in their mechanism of action as enzyme inhibitors. Boronic acids are known to target serine proteases such as dipeptidyl peptidase IV (DPPIV) and β-lactamases. The physicochemical properties of these substituted oxazol-2-ylboronic acids are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME), as well as their target engagement.
Physicochemical Properties: Data and Discussion
Acidity (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. This property is crucial as the anionic form is often the active species in biological systems. The pKa is highly sensitive to the electronic effects of substituents on the aromatic ring.
Table 1: Experimental pKa Values for a Series of Substituted Phenylboronic Acids. This data is presented as a proxy to illustrate the expected influence of substituents on the acidity of oxazol-2-ylboronic acids.
| Substituent (Position) | pKa |
| H | 8.83 |
| 4-Methoxy | 9.25 |
| 4-Methyl | 9.15 |
| 4-Chloro | 8.53 |
| 4-Fluoro | 8.68 |
| 4-Trifluoromethyl | 7.86 |
| 3-Methoxy | 8.80 |
| 3-Chloro | 8.35 |
| 3-Trifluoromethyl | 7.90 |
| 2-Fluoro | 8.16 |
Data compiled from various sources.[3][4][5][6] It is expected that electron-withdrawing groups will decrease the pKa (increase acidity), while electron-donating groups will increase the pKa (decrease acidity).
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a molecule's ability to cross biological membranes. For ionizable compounds like boronic acids, logD, which is pH-dependent, is a more physiologically relevant descriptor.
Table 2: Calculated and Experimental logP Values for Representative Substituted Oxazoles. This data provides an indication of the contribution of the substituted oxazole core to the overall lipophilicity.
| Substituent on Oxazole | Calculated logP | Experimental logP |
| 2,4,5-triphenyl | 5.8 | - |
| 2-methyl-4,5-diphenyl | 4.5 | - |
| 2,5-diphenyl | 4.2 | - |
| 4,5-dimethyl-2-phenyl | 3.1 | - |
| 2-phenyl | 2.5 | - |
Calculated values are estimations and may vary from experimental values.[7] The logP of the parent oxazole is approximately 0.9. The addition of a boronic acid group is expected to decrease the logP due to its hydrophilic nature.
Aqueous Solubility
Aqueous solubility is a key factor for drug delivery and bioavailability. The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and the presence of other functional groups. Generally, the free boronic acids have limited aqueous solubility, which can be a challenge in drug development.[8][9][10]
Table 3: Aqueous Solubility of Selected Arylboronic Acids. This table provides a general reference for the expected solubility of oxazol-2-ylboronic acids.
| Compound | Solubility ( g/100 mL H₂O at 20°C) |
| Phenylboronic acid | ~0.2 |
| 4-Methoxyphenylboronic acid | ~0.1 |
| 3-Carboxyphenylboronic acid | >1.0 |
Data from various sources.[9] The introduction of polar substituents, such as a carboxylic acid, is expected to increase aqueous solubility.
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of substituted oxazol-2-ylboronic acids.
Determination of pKa
3.1.1. Potentiometric Titration
This is a highly accurate method for pKa determination.
-
Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
-
Procedure:
-
Prepare a 1-5 mM solution of the substituted oxazol-2-ylboronic acid in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.
-
-
Workflow Diagram:
3.1.2. UV-Vis Spectrophotometric Titration
This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.
-
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
-
Procedure:
-
Prepare a stock solution of the substituted this compound.
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis spectrum of each solution and record the absorbance at the wavelength of maximum difference between the acidic and basic forms.
-
Plot absorbance versus pH and fit the data to a sigmoidal curve to determine the pKa.
-
Determination of Lipophilicity (logP/logD)
Shake-Flask Method (OECD 107)
This is the traditional and most reliable method for logP determination.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). The concentration of the compound in each phase is measured, and the logP (or logD) is calculated as the logarithm of the ratio of the concentrations.
-
Procedure:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the substituted this compound in the n-octanol-saturated water or water-saturated n-octanol.
-
Mix equal volumes of the two phases in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for equilibration (e.g., 24 hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate logP = log([concentration in octanol]/[concentration in water]).
-
-
Workflow Diagram:
Shake-Flask logP Determination Workflow
Determination of Aqueous Solubility
Nephelometry
This is a high-throughput method for determining kinetic solubility.
-
Principle: The method measures the amount of light scattered by undissolved particles in a solution. A higher degree of light scattering indicates lower solubility.
-
Procedure:
-
Prepare a stock solution of the substituted this compound in an organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Add the dilutions to an aqueous buffer in a microplate.
-
Incubate the plate to allow for precipitation.
-
Measure the light scattering at a 90° angle using a nephelometer.
-
The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.
-
Synthesis of Substituted Oxazol-2-ylboronic Acids
A general and common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by hydrolysis. [11][12][13][14][15] General Synthetic Scheme:
-
Formation of the Organometallic Reagent: An appropriately substituted 2-halo-oxazole is reacted with a strong base such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature to form the corresponding organolithium or Grignard reagent.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired substituted this compound.
-
Synthetic Workflow Diagram:
General Synthesis of Oxazol-2-ylboronic Acids
Biological Signaling Pathways
Substituted oxazol-2-ylboronic acids have the potential to interact with various biological pathways, primarily through enzyme inhibition.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), leading to its constitutive activation and promoting cancer cell proliferation. [16][17][18][19]Oxazole derivatives have been identified as FLT3 inhibitors.
-
FLT3 Signaling Pathway Diagram:
FLT3 Signaling Pathway in AML
Fatty Acid Amide Hydrolase (FAAH) Signaling
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can modulate pain, inflammation, and anxiety. [1][20][21][22][23]
-
FAAH Signaling Pathway Diagram:
FAAH-mediated Anandamide Degradation
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are involved in glucose homeostasis. DPP-IV inhibitors are used in the treatment of type 2 diabetes. [24][25][26][27][28]
-
DPP-IV Inhibition Mechanism Diagram:
DPP-IV Inhibition Mechanism
Beta-Lactamase Inhibition
Beta-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. Boronic acids can act as inhibitors of these enzymes. [2][29][30][31][32]
-
Beta-Lactamase Inhibition Diagram:
Beta-Lactamase Inhibition
Conclusion
Substituted oxazol-2-ylboronic acids represent a promising class of compounds with significant potential in drug discovery. Their physicochemical properties are paramount to their biological activity and pharmacokinetic profiles. While a comprehensive dataset for this specific class is still emerging, analysis of related structures provides valuable insights into the expected trends. The experimental protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to further explore and characterize these molecules. Understanding their interactions with key biological pathways will continue to drive the rational design of novel therapeutics.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyclass.net [microbiologyclass.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. globalcitieshub.org [globalcitieshub.org]
- 23. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 29. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Oxazol-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of oxazol-2-ylboronic acid with a variety of (hetero)aryl halides. The oxazole motif is a key structural component in numerous pharmaceuticals and biologically active compounds, making its incorporation into complex molecules a significant area of interest in drug discovery and development.
The protocols outlined below are designed to address the inherent instability of many 2-heteroaryl boronic acids, including this compound, which are prone to protodeboronation under typical Suzuki-Miyaura reaction conditions. By employing specialized palladium precatalysts and optimized reaction parameters, high yields of the desired 2-aryloxazoles can be achieved.
Core Concepts and Challenges
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, the application of this reaction to certain heteroarylboronic acids presents unique challenges.
Instability of 2-Heteroarylboronic Acids: Five-membered 2-heteroaromatic boronic acids, such as those derived from furan, thiophene, pyrrole, and oxazole, are known to be susceptible to rapid protodeboronation under basic conditions.[1][2] This decomposition pathway competes with the desired cross-coupling reaction, often leading to low yields of the target product.
Key to Success: The successful coupling of these unstable boronic acids hinges on the use of highly active catalyst systems that promote rapid cross-coupling at low temperatures, thereby outcompeting the rate of boronic acid decomposition.[1][2] The use of air- and moisture-stable palladium precatalysts that quickly generate the active catalytic species in situ is particularly advantageous.[1]
Experimental Protocols
The following protocols are based on optimized conditions for the coupling of unstable 2-heteroarylboronic acids and are expected to be highly effective for this compound.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with (Hetero)aryl Chlorides, Bromides, and Triflates
This protocol is adapted from highly successful methods developed for other unstable 2-heteroarylboronic acids and is recommended as a starting point.[1]
Materials:
-
This compound
-
(Hetero)aryl halide (chloride, bromide, or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G2 or a similar highly active catalyst)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M)
-
Tetrahydrofuran (THF), degassed
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed tetrahydrofuran (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous potassium phosphate solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(hetero)aryloxazole.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of unstable 2-heteroarylboronic acids, which can be used as a guide for reactions with this compound.
Table 1: Optimized Reaction Parameters for Coupling of Unstable 2-Heteroarylboronic Acids [1]
| Parameter | Recommended Condition |
| Boronic Acid | 1.5 equivalents |
| (Hetero)aryl Halide | 1.0 equivalent |
| Palladium Precatalyst | 2 mol % (e.g., XPhos Pd G2) |
| Base | 0.5 M aqueous K₃PO₄ (2 equivalents relative to halide) |
| Solvent | THF / H₂O (1:2) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 30 minutes - 2 hours |
Table 2: Representative Yields for the Coupling of Unstable 2-Heteroarylboronic Acids with Various Aryl Halides [1]
| 2-Heteroarylboronic Acid | Aryl Halide | Product Yield (%) |
| 2-Furanboronic acid | 4-Chlorotoluene | 95 |
| 2-Thiopheneboronic acid | 4-Bromoanisole | 98 |
| 1-(Boc)-pyrrole-2-boronic acid | 1-Chloro-4-nitrobenzene | 96 |
| 2-Furanboronic acid | 2-Bromopyridine | 92 |
| 2-Thiopheneboronic acid | 1-Bromo-3,5-dimethylbenzene | 97 |
Note: Yields are based on published data for analogous unstable 2-heteroarylboronic acids and may vary for this compound.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for this compound Suzuki-Miyaura Coupling
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Oxazol-2-ylboronic Acid in Medicinal Chemistry Synthesis
Introduction
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The ability to efficiently synthesize diverse libraries of oxazole-containing molecules is therefore of paramount importance in drug discovery. Oxazol-2-ylboronic acid and its derivatives have emerged as versatile and powerful building blocks for this purpose. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.
Core Applications in Medicinal Chemistry
This compound is a key reagent for the introduction of the oxazole-2-yl moiety into organic molecules. This is most commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides and triflates.[4] This strategy allows for the construction of complex biaryl and heteroaryl structures that are often found in kinase inhibitors and other targeted therapies.[2][6] The oxazole ring can act as a bioisostere for other functional groups, modulate physicochemical properties, and provide crucial hydrogen bonding interactions with biological targets.[7]
Data Presentation: Representative Bioactive Oxazole-Containing Molecules
The following tables summarize the biological activities of representative molecules containing the oxazole scaffold. While not all of these compounds are synthesized using this compound, they highlight the therapeutic potential of this heterocyclic core.
Table 1: Oxazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Representative IC50 Values | Therapeutic Area |
| 2,5-disubstituted oxazoles | c-Met | 10-100 nM | Oncology |
| Oxazole Sulfonamides | Tubulin Polymerization | GI50 < 50 nM (Leukemia) | Oncology[6] |
| 4-arylamido 3-methyl isoxazole | FMS kinase | 50-200 nM | Oncology, Inflammatory Diseases |
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Microbial Strain | Representative MIC Values |
| 5-(3′-Indolyl)oxazoles | Staphylococcus aureus (MRSA) | 2-8 µg/mL |
| Sulfisoxazole | Gram-negative bacteria | Varies by species |
| Benzoxazole derivatives | Mycobacterium tuberculosis | 1-10 µM |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Oxazol-2-ylboronic Acid Pinacol Ester
This protocol is a representative method for the synthesis of heteroaryl boronic esters and can be adapted for 1,3-oxazol-2-ylboronic acid. The synthesis of the unprotected boronic acid can be challenging due to potential instability; therefore, the pinacol ester is often the preferred reagent for subsequent coupling reactions. The synthesis typically proceeds via a lithiation-borylation sequence.
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add oxazole (1.0 eq) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,3-oxazol-2-ylboronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1,3-Oxazol-2-ylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the oxazolylboronic acid pinacol ester with a representative aryl bromide.
Materials:
-
1,3-Oxazol-2-ylboronic acid pinacol ester (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2; 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4; 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), 1,3-oxazol-2-ylboronic acid pinacol ester (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Seal the tube with a septum and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl bromide is typically 0.1 M.
-
Place the reaction mixture in a pre-heated oil bath at 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-aryloxazole product.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and application of this compound pinacol ester.
Conclusion
This compound and its pinacol ester are invaluable reagents in medicinal chemistry for the synthesis of complex oxazole-containing molecules. The Suzuki-Miyaura coupling provides a robust and versatile method for their incorporation, enabling the exploration of a rich chemical space for drug discovery. The protocols and data presented herein serve as a guide for researchers to effectively utilize these building blocks in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Oxazol-2-ylboronic Acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole motif is a prominent heterocyclic scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1] Oxazol-2-ylboronic acid and its derivatives, such as the pinacol ester, have emerged as valuable building blocks in medicinal chemistry. Their utility primarily lies in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of carbon-carbon bonds and the synthesis of complex molecular architectures.[2][3] This allows for the introduction of the oxazole-2-yl moiety into a variety of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester in the synthesis of bioactive molecules, with a focus on anticancer agents targeting the STAT3 signaling pathway and tubulin polymerization.
Data Presentation: Bioactive Molecules Synthesized from Oxazole Building Blocks
The following tables summarize quantitative data for representative bioactive molecules synthesized using oxazole scaffolds, highlighting their potential in cancer therapy.
Table 1: Oxazole-Based Inhibitors of Tubulin Polymerization
| Compound ID | Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 14 | 4,5-Disubstituted[4][5]oxazole | Multiple (e.g., MCF-7, HT29, BxPC-3) | 0.39 | [6] |
| 15a | Thio-analogue of CA-4 | Multiple (e.g., A431, HeLa, MCF7) | 0.009 - 0.71 | [6] |
| 15b | Thio-analogue of CA-4 | Multiple (e.g., A431, HeLa, MCF7) | 0.43 - 2.78 | [6] |
| 20b | 2-Methyl-4,5-disubstituted oxazole | - | 0.66 (inhibition of tubulin assembly) | [6] |
| 20e | 2-Methyl-4,5-disubstituted oxazole | - | 0.56 (inhibition of tubulin assembly) | [6] |
| Oxadiazole 10 | Oxadiazole Derivative | A431 | 0.0078 | [5] |
Table 2: Oxazole-Based Inhibitors of the STAT3 Signaling Pathway
| Compound ID | Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| S3I-M2001 | Oxazole-based peptidomimetic | Human Breast Cancer | - | [4] |
| CHK9 | Oxadiazole conjugated indazole | Lung Cancer Cells | 4.8 - 5.1 | |
| 12d | 1,2,4-Triazole derivative | MCF-7 | 1.5 | [7][8] |
| 9a | 1,3,4-Oxadiazole derivative | MCF-7 | 3 - 12 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a general method for the synthesis of this compound pinacol ester via regioselective lithiation of oxazole at the C2 position, followed by borylation. The C2 proton of oxazole is the most acidic, facilitating this regioselectivity.[1]
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Add anhydrous THF (10 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add oxazole (1.0 eq) to the cooled THF.
-
Add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
In a separate dry flask under an inert atmosphere, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in anhydrous THF.
-
Slowly add the solution of the borylating agent to the lithiated oxazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized this compound pinacol ester with a generic aryl halide to construct a 2-aryloxazole derivative.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
To a dry Schlenk flask, add this compound pinacol ester (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryloxazole product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and evaluation of bioactive oxazole derivatives.
Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.
Caption: Mechanism of tubulin polymerization inhibition by oxazole-based compounds.
References
- 1. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Oxazol-2-ylboronic Acid Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in Suzuki-Miyaura cross-coupling reactions involving oxazol-2-ylboronic acid. The oxazole moiety is a key structural motif in many biologically active compounds, making efficient and selective C-C bond formation at the 2-position of the oxazole ring a critical process in medicinal chemistry and drug development. This guide summarizes effective catalyst systems, provides detailed experimental protocols, and offers troubleshooting advice to facilitate successful coupling reactions.
Introduction to Catalyst Selection
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically employing a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst system is critical for achieving high yields and preventing side reactions, especially when working with heteroarylboronic acids like this compound. Challenges associated with these substrates include catalyst inhibition by the heteroatom and protodeboronation of the boronic acid under basic conditions.[1] Modern catalyst systems often utilize palladium precatalysts and sterically bulky, electron-rich phosphine ligands to overcome these challenges.[1]
Catalyst Performance and Data Presentation
While extensive comparative data for this compound is limited, the following tables provide illustrative data for the Suzuki-Miyaura coupling of a related oxazolylboronic acid derivative, 2-TIPS-oxazol-5-ylboronic acid pinacol ester, with various aryl halides. This data can serve as a starting point for catalyst and condition screening for this compound couplings.
Table 1: Catalyst System Performance in the Suzuki-Miyaura Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester with 4-Iodoanisole
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O (3:1) | 80 | - | 79 |
| 2 | Pd(OAc)₂ | None | Na₂CO₃ | Dioxane/H₂O (3:1) | 80 | - | 35 (5 mol%) |
| 3 | Pd(OAc)₂ | None | Na₂CO₃ | Dioxane/H₂O (3:1) | 80 | - | 62 (2 mol%) |
Data synthesized from a study on the coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. The reaction with Pd(OAc)₂ showed that a lower catalyst loading of 2 mol% provided a better yield than 5 mol%, where the formation of inactive palladium black was observed at the higher loading.
Table 2: Substrate Scope for the Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester using Pd(PPh₃)₄
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 5-(4-Methoxyphenyl)oxazole | 79 |
| 2 | 4-Bromoaniline | 4-(Oxazol-5-yl)aniline | 75 |
| 3 | 4-Bromobenzonitrile | 4-(Oxazol-5-yl)benzonitrile | 82 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(oxazol-5-yl)benzoate | 85 |
| 5 | 4-Bromobenzaldehyde | 4-(Oxazol-5-yl)benzaldehyde | 78 |
| 6 | 2-Bromopyridine | 2-(Oxazol-5-yl)pyridine | 65 |
| 7 | 3-Bromopyridine | 3-(Oxazol-5-yl)pyridine | 72 |
This table illustrates the versatility of the Pd(PPh₃)₄ catalyst system for coupling a protected oxazolylboronic acid with a range of electronically diverse aryl and heteroaryl bromides.
Recommended Catalysts and Ligands for Screening
For the Suzuki-Miyaura coupling of this compound, it is recommended to screen a variety of palladium catalysts and ligands to identify the optimal system for a specific substrate combination.
Commonly Used Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Palladium(II) Chloride (PdCl₂)
Effective Ligands for Heteroaryl Couplings:
-
Buchwald-type biaryl phosphine ligands: These are often the ligands of choice for challenging couplings due to their steric bulk and electron-rich nature, which promote the catalytic cycle.[1] Examples include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
-
Triphenylphosphine (PPh₃): A classical and often effective ligand.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Used in the robust Pd(dppf)Cl₂ catalyst.
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure using a Palladium Pre-catalyst and a Buchwald Ligand
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF to achieve a concentration of 0.1-0.2 M relative to the halide).
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.
-
Reaction Setup: In a microwave-safe vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes in catalyst selection and the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for catalyst selection and optimization.
References
Application Note: Optimizing the Synthesis of Oxazol-2-ylboronic Acid through Solvent Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxazol-2-ylboronic acid is a critical building block in medicinal chemistry, enabling the synthesis of complex molecules through cross-coupling reactions. The efficiency of its synthesis is paramount for drug discovery and development pipelines. This application note details a robust protocol for the synthesis of this compound via a lithiation-borylation pathway and investigates the profound effect of the reaction solvent on the overall yield. A comprehensive, albeit representative, dataset from a solvent screening study is presented to guide solvent selection for optimal reaction performance.
Introduction
The oxazole motif is a privileged scaffold in numerous biologically active compounds. The corresponding boronic acids are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of carbon-carbon bonds. The synthesis of heteroaryl boronic acids, such as this compound, can be challenging due to the specific reactivity of the heterocyclic ring. A common and effective method involves the deprotonation of the C2-position of oxazole using a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate. The subsequent hydrolysis of the boronate ester furnishes the desired boronic acid. The choice of solvent is a critical parameter in this process, influencing the stability of the organolithium intermediate, reaction kinetics, and ultimately, the product yield. This note provides a detailed experimental protocol and highlights the impact of various solvents on the reaction outcome.
Data Presentation: Solvent Effects on Reaction Yield
A screening of various aprotic solvents was conducted to determine the optimal conditions for the synthesis of this compound. The reaction was performed under otherwise identical conditions, and the isolated yields are summarized in Table 1.
Table 1: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Dielectric Constant (ε) | Yield (%)* | Observations |
| 1 | Tetrahydrofuran (THF) | 7.6 | 85 | Homogeneous reaction, good intermediate stability. |
| 2 | Diethyl Ether (Et₂O) | 4.3 | 78 | Slower reaction, precipitation observed. |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 82 | "Green" solvent alternative, comparable to THF. |
| 4 | 1,4-Dioxane | 2.2 | 65 | Lower yield, likely due to poor stabilization of the lithium species. |
| 5 | Toluene | 2.4 | 45 | Significant side product formation. |
| 6 | N,N-Dimethylformamide (DMF) | 36.7 | <10 | Decomposition of the organolithium intermediate. |
*Yields are based on a representative laboratory-scale synthesis and should be considered illustrative.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound, with specific details for the solvent screening process.
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous reaction solvent (see Table 1)
-
Hydrochloric acid (2 M)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum was charged with anhydrous solvent (50 mL) and oxazole (10 mmol, 1.0 eq).
-
Lithiation: The solution was cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 eq) was added dropwise over 15 minutes, ensuring the internal temperature did not exceed -70 °C. The resulting mixture was stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (12 mmol, 1.2 eq) was added dropwise at -78 °C. The reaction mixture was allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction was cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer was approximately 2. The mixture was stirred vigorously for 1 hour at room temperature.
-
Extraction: The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 30 mL).
-
Drying and Concentration: The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid was purified by recrystallization to afford this compound as a white solid.
Visualizations
Application Notes and Protocols: Optimized Suzuki-Miyaura Coupling of Oxazol-2-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. Oxazole moieties are prevalent in a wide range of biologically active molecules and natural products, making the synthesis of 2-aryloxazoles a critical task in medicinal chemistry and drug development. This document provides detailed protocols and optimized reaction conditions for the Suzuki-Miyaura coupling of oxazol-2-ylboronic acid with various aryl halides, a key transformation for accessing this important class of compounds.
The general reaction scheme is as follows:
(General reaction scheme: Suzuki-Miyaura coupling of this compound with an aryl halide)
Optimized Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like electron-deficient heteroaryl boronic acids, careful optimization is crucial. Below is a summary of recommended starting conditions and components for the coupling of this compound with aryl halides, based on established protocols for similar heteroaromatic systems.
Data Presentation: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a reliable Pd(0) catalyst, though it can be less active for challenging substrates.[1][2] |
| Ligand | Buchwald-type: SPhos, XPhosOther Phosphines: PPh₃, PCy₃NHC-based: PEPPSI-IPr | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for cross-coupling of heteroaryl substrates, promoting efficient oxidative addition and reductive elimination.[3][4] PPh₃ is a standard, cost-effective option. N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are generally effective for heteroaryl couplings.[5] K₂CO₃ is a common and milder base.[6] An aqueous solution of the base is often used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is standard, as water can aid in the dissolution of the base and facilitate transmetalation.[2][6] Anhydrous conditions may be required for sensitive substrates. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity generally follows the order I > Br > Cl. Aryl chlorides are the most challenging and often require more active catalyst systems (e.g., those with Buchwald ligands). |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides and chlorides.[2] |
| Catalyst Loading | 1-5 mol% | Lower catalyst loadings are desirable for cost-effectiveness, but higher loadings may be necessary for difficult couplings. |
Illustrative Example of an Optimization Study
The following table represents a hypothetical screening of conditions for the coupling of this compound with 4-bromoanisole. This illustrates a typical optimization workflow.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 62 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 6 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 88 |
This data is illustrative and intended to demonstrate an optimization process.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%) to the vessel under a positive pressure of the inert gas.
-
Add the degassed organic solvent (to achieve a concentration of ~0.1 M in the aryl halide) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.[2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle.[2]
Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for optimizing the reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Protecting Group Strategies for Multi-Step Synthesis with Oxazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-step organic synthesis is a cornerstone of drug discovery and development, enabling the construction of complex molecular architectures. The use of protecting groups is a critical strategy to temporarily mask reactive functional groups, thereby ensuring chemoselectivity during transformations at other sites within a molecule.[1][2][3] Oxazol-2-ylboronic acid and its derivatives are valuable building blocks, but their successful incorporation into complex targets requires a robust protecting group strategy to manage the reactivity of both the boronic acid moiety and potentially the oxazole ring itself, alongside any other functional groups present.
Boronic acids are known to be unstable under certain conditions and can be difficult to handle and purify.[4][5] Their conversion to more stable derivatives, such as boronate esters, is a common and effective strategy.[5][6] This note provides a detailed overview of common protecting groups for the boronic acid functional group, their orthogonality, and detailed protocols for their installation and removal.
Protecting Groups for the Boronic Acid Moiety
The primary challenge in syntheses involving this compound is managing the boronic acid group. Several protecting groups have been developed that offer varying degrees of stability and can be removed under specific, often mild, conditions.[4] The choice of protecting group is dictated by the reaction conditions planned in subsequent synthetic steps. The most widely used protecting groups include pinacol (Pin), N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan).
A logical workflow is essential for implementing a protecting group strategy.
Caption: General workflow for using a boronic acid protecting group.
The selection of an appropriate protecting group depends on its compatibility with downstream reaction conditions. MIDA and dan groups are particularly useful for their orthogonal deprotection conditions.[4][7]
| Protecting Group | Structure | Stability | Protection Method | Deprotection Conditions |
| Pinacol (Bpin) | Cyclic boronate ester | Stable to chromatography, mild acid/base. Used directly in many cross-couplings.[8] | Reaction with pinacol, often with azeotropic removal of water. | Acidic hydrolysis (e.g., HCl) or transesterification with phenylboronic acid or diethanolamine.[6][8][9] |
| MIDA | Tricyclic boronate ester | Stable to strongly acidic conditions, chromatography, and anhydrous cross-coupling.[4][10] | Reaction with N-methyliminodiacetic acid under Dean-Stark conditions.[4] | Mild aqueous base (e.g., 1M NaOH or K2CO3) at room temperature.[4][7] |
| dan | Diamide adduct | Very stable to a wide range of conditions, including basic, neutral, and weakly acidic media.[4][8] | Reaction with 1,8-diaminonaphthalene. | Strong aqueous acid (e.g., 1N HCl).[4] |
| Trifluoroborate (BF3K) | Anionic tetracoordinate boron | Bench stable, crystalline solids. Stable to chromatography.[4] | Reaction with KHF2.[7] | Requires hydrolysis (e.g., with silica gel or acid) to the boronic acid for cross-coupling.[4][6] |
Choosing the correct protecting group is crucial for the success of a multi-step synthesis. The following decision tree illustrates a logical approach to this selection process based on the planned synthetic route.
Caption: Decision tree for selecting a boronic acid protecting group.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
This protocol is adapted from procedures that utilize Dean-Stark conditions to drive the esterification.[4]
-
Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the this compound derivative (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (approx. 0.1 M).
-
Reaction : Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. This may require several hours.
-
Workup : Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : The crude MIDA boronate can often be purified by silica gel chromatography.[10]
MIDA esters are readily cleaved under mild basic conditions.[4][7]
-
Setup : Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF or ether and water (e.g., 1:1 v/v).
-
Reaction : Add aqueous NaOH (1 M, 2-3 equiv) or a saturated solution of NaHCO₃ or K₂CO₃. Stir vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : Once the reaction is complete, acidify the aqueous layer to a pH of ~7 with 1N HCl. Extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting boronic acid can be used without further purification or recrystallized if necessary.
-
Setup : Dissolve the this compound derivative (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or dichloromethane.
-
Reaction : Stir the mixture at room temperature or with gentle heating. The addition of a drying agent like anhydrous MgSO₄ can facilitate the reaction. Monitor by TLC or LC-MS.
-
Workup : Once complete, filter off any solids and remove the solvent under reduced pressure.
-
Purification : The crude pinacol ester can be purified by silica gel chromatography.
This method avoids strongly acidic conditions and is useful for sensitive substrates.[6]
-
Setup : Dissolve the pinacol boronate (1.0 equiv) in diethyl ether.
-
Reaction : Add a solution of diethanolamine (1.1 equiv) in diethyl ether. Stir at room temperature. A precipitate of the diethanolamine-boronate adduct should form.
-
Intermediate Isolation : Collect the solid by filtration and wash with cold ether.
-
Hydrolysis : Suspend the isolated adduct in ether and add 0.1 M HCl. Stir for 20-30 minutes until the solid dissolves.
-
Workup : Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free boronic acid.
Orthogonal Strategies for Complex Molecules
In a multi-step synthesis, other functional groups within the molecule, such as amines or alcohols, will also require protection.[1] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[3] For instance, the acid-stable MIDA group on a boronic acid is orthogonal to the acid-labile Boc group on an amine. This allows for selective deprotection and reaction at the amine without affecting the protected boronic acid.
Caption: Orthogonal strategy using MIDA and Boc protecting groups.
Considerations for the Oxazole Ring: The oxazole ring is generally stable, but the nitrogen atom at position 3 is basic and can be protonated under strongly acidic conditions.[11] This can be a consideration when choosing deprotection strategies. Furthermore, some reactions for oxazole synthesis are not compatible with certain protecting groups; for instance, Boc groups can be lost during a van Leusen oxazole synthesis.[12] Therefore, the stability of all functional groups and protecting groups must be considered holistically throughout the planned synthetic sequence.
References
- 1. jocpr.com [jocpr.com]
- 2. tutorchase.com [tutorchase.com]
- 3. media.neliti.com [media.neliti.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Oxazole-Containing Macrocycles via Intramolecular Suzuki-Miyaura Coupling
Introduction
Oxazole-containing macrocycles are a class of compounds of significant interest to researchers in drug discovery and materials science.[1][2] The oxazole motif, a five-membered aromatic heterocycle with one oxygen and one nitrogen atom, is a key structural component in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[3][4][5] Macrocyclization, the formation of large ring structures, can impart favorable pharmacological properties such as increased receptor affinity, enhanced selectivity, and improved metabolic stability.[6]
The intramolecular Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile strategy for the synthesis of macrocycles.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide (or triflate). Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an attractive method for the construction of complex molecular architectures.[6][7]
This application note details a protocol for the synthesis of an oxazole-containing macrocycle through an intramolecular Suzuki-Miyaura coupling reaction. The strategy involves the synthesis of a linear precursor containing a halo-oxazole moiety at one terminus and a boronic acid ester at the other. Subsequent palladium-catalyzed cyclization under high-dilution conditions affords the desired macrocycle.
Therapeutic Potential and Mechanism of Action
Oxazole-containing macrocycles have shown promise in targeting various cellular pathways implicated in disease. For instance, some macrocycles have been found to act as inhibitors of key signaling proteins in cancer, such as protein kinases or proteins involved in cell cycle regulation.[5] One potential mechanism of action for a hypothetical oxazole-containing macrocycle could be the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. By binding to a key kinase in this pathway, the macrocycle could block downstream signaling, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
I. Synthesis of Linear Precursor: 2-(4-bromobutoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
This protocol describes the synthesis of a linear precursor containing a bromoalkylated oxazole and a phenylboronic acid pinacol ester.
-
Materials:
-
2-Amino-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one
-
4-Bromobutyryl chloride
-
Triphenylphosphine (PPh₃)
-
Hexachloroethane (C₂Cl₆)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Amide Formation: To a solution of 2-amino-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobutyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Oxazole Formation (Cyclodehydration): Dissolve the crude amide in acetonitrile (ACN). Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq), followed by triethylamine (2.0 eq). Heat the mixture to reflux for 6 hours.
-
Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the linear precursor.
-
II. Intramolecular Suzuki-Miyaura Macrocyclization
This protocol details the palladium-catalyzed intramolecular cyclization of the linear precursor to form the oxazole-containing macrocycle. High-dilution conditions are crucial to favor the intramolecular reaction over intermolecular polymerization.
-
Materials:
-
Linear Precursor (from Protocol I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Syringe pump
-
-
Procedure:
-
Reaction Setup: To a flask containing a degassed solution of the palladium catalyst (0.1 eq) and base (3.0 eq) in the chosen solvent, add a solution of the linear precursor in the same solvent via syringe pump over a period of 12-24 hours. The final concentration of the precursor should be low (e.g., 0.001 M).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for the duration of the addition and for an additional 12 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired oxazole-containing macrocycle.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Intramolecular Suzuki-Miyaura Macrocyclization
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 45 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 90 | 24 | 55 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 36 | 62 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 24 | 68 |
Note: Yields are hypothetical and based on typical ranges for intramolecular Suzuki-Miyaura macrocyclization reactions found in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of oxazole-containing macrocycles.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. d-nb.info [d-nb.info]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxazol-2-ylboronic Acid in Natural Product Total Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole motif is a key structural feature in a diverse array of biologically active natural products, exhibiting a wide range of pharmacological properties including antibiotic, antifungal, antiviral, and antitumor activities. The synthesis of these complex molecules often requires robust and efficient methods for the introduction of the oxazole ring and its subsequent functionalization. Oxazol-2-ylboronic acid and its derivatives have emerged as valuable reagents in this context, primarily serving as versatile building blocks for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides an overview of the potential use of this compound in the total synthesis of natural products, alongside a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
While a specific, detailed total synthesis of a natural product directly employing this compound is not extensively documented in readily available literature, its utility can be inferred from methodological studies and the synthesis of related compounds. The strategic incorporation of a 2-substituted oxazole is a common challenge in natural product synthesis, and this compound offers a direct and modular approach to address this challenge.
Strategic Application in Natural Product Synthesis
The primary application of this compound in the synthesis of natural products lies in the late-stage formation of a C-C bond at the C2 position of the oxazole ring. This strategy is particularly advantageous as it allows for the convergence of complex molecular fragments, a key principle in efficient total synthesis.
A hypothetical retrosynthetic analysis of a natural product containing a 2-aryloxazole moiety illustrates this strategy. The disconnection of the bond between the oxazole C2-position and the adjacent aryl group leads back to a halogenated (or triflated) aromatic fragment and this compound (or its pinacol ester).
Caption: Retrosynthetic analysis of a 2-aryloxazole-containing natural product.
This approach allows for the independent synthesis of the complex aryl fragment and the oxazole boronic acid, which are then coupled in a later step. This convergent strategy often leads to higher overall yields and allows for the synthesis of analogues by varying the coupling partners.
Key Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Methodological Studies
While specific data from a total synthesis is unavailable, methodological studies on the Suzuki-Miyaura coupling of oxazole boronic acid derivatives with various aryl halides provide valuable insights into the expected efficiency of this reaction. The following table summarizes representative yields from such studies.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME | 90 | 8 | 78 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (2) / SPhos (4) | CsF | Toluene | 110 | 6 | 92 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 65 |
Note: The data presented in this table is a compilation of representative results from various methodological studies and may not reflect the exact conditions or outcomes for a specific natural product synthesis.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester. This protocol should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., anhydrous K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (10 mL) to the flask.
-
Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Notes and Protocols for Developing Kinase Inhibitors Using an Oxazol-2-ylboronic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of kinase inhibitors utilizing an oxazol-2-ylboronic acid scaffold. This document outlines the rationale for using this scaffold, presents key quantitative data for representative compounds, details essential experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including protein kinases.[1] The unique electronic and structural properties of the oxazole motif facilitate critical interactions within the ATP-binding site of kinases.[2] The incorporation of a boronic acid moiety introduces a versatile functional group known for its ability to form reversible covalent bonds with serine residues in the active sites of some enzymes, and to participate in hydrogen bonding and other interactions, potentially enhancing potency and selectivity.[3] The this compound scaffold, therefore, represents a promising starting point for the design of novel and potent kinase inhibitors. This document will explore the application of this scaffold in targeting key signaling pathways implicated in cancer and other diseases.
Data Presentation: Inhibitory Activity of Oxazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors containing an oxazole scaffold against various protein kinases. While specific data for a broad panel of kinases with the this compound scaffold is emerging, the data for structurally related oxazole-containing compounds demonstrates the potential of this chemical class.
Table 1: Inhibitory Activity of Imidazo[2,1-b]oxazole-Based RAF Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Assay IC50 (µM) (A375 cell line) |
| 11o | V600E-B-RAF | 34 | 9.81 |
| 11q | V600E-B-RAF | 92 | 8.47 |
| 11u | V600E-B-RAF | 93 | 9.04 |
| Sorafenib | V600E-B-RAF | - | 10.38 |
| Data sourced from a study on imidazo[2,1-b]oxazole-based RAF kinase inhibitors, which share the core oxazole feature and demonstrate the potential for potent kinase inhibition.[4] |
Table 2: Inhibitory Activity of an Oxazol-2-amine Derivative against FLT3 Kinase
| Compound | Target Kinase | Cell-free IC50 | Cellular Assay (MV4-11 cell proliferation) |
| Compound 7c | FLT3 | Data not specified | Potent Inhibition |
| Compound 7c | FLT3-ITD | Potent Inhibition | Potent Inhibition |
| Compound 7c, a 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was identified as a potent inhibitor of both wild-type and mutated FLT3.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental procedures is crucial for understanding the mechanism of action and the development process of these inhibitors.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of an Aryl-Substituted Oxazole via Suzuki Coupling
This protocol describes a general method for the derivatization of an oxazole scaffold, a common step in building a library of potential kinase inhibitors.
Materials:
-
Appropriate bromo-oxazole starting material
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a reaction vessel, combine the bromo-oxazole (1 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted oxazole.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended. Also, prepare a "no inhibitor" control (DMSO only).
-
Reaction Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add the kinase and substrate mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 4: Western Blotting for Pathway Analysis
This protocol is used to determine if the kinase inhibitor is hitting its intended target within a cellular context by analyzing the phosphorylation status of downstream proteins in a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the test compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Analyze the changes in the phosphorylation levels of the target proteins in response to the inhibitor treatment.
-
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this versatile chemical framework. By systematically applying these methodologies, it is possible to identify potent and selective kinase inhibitors with the potential for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and minimizing side reactions in Suzuki coupling with Oxazol-2-ylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions in the Suzuki-Miyaura coupling of oxazol-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary causes?
A1: Low yields in Suzuki couplings with this compound are often attributed to two main side reactions: protodeboronation and homocoupling. This compound is an electron-deficient heteroarylboronic acid, which makes it particularly susceptible to these competing pathways. Additionally, catalyst deactivation and suboptimal reaction conditions can significantly hinder the reaction's success.
Q2: What is protodeboronation and why is it a problem with this compound?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[1] This side reaction is common with electron-deficient heteroarylboronic acids, such as this compound, especially under the basic and often aqueous conditions of the Suzuki coupling.[2] The formation of the resulting unsubstituted oxazole reduces the amount of boronic acid available for the desired cross-coupling, leading to lower yields.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to minimize protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[2] Switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can be beneficial.[2]
-
Anhydrous Conditions: While some water can be advantageous in Suzuki couplings, excess water can act as a proton source, promoting protodeboronation.[2] Employing anhydrous solvents can mitigate this issue.
-
Lower Reaction Temperatures: Higher temperatures can increase the rate of protodeboronation.[2] If the chosen catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) is advisable.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[1]
Q4: What is homocoupling and what causes it in this reaction?
A4: Homocoupling is the dimerization of the boronic acid to form a bi-oxazole species. This side reaction reduces the yield of the desired cross-coupled product and can complicate purification. Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.
Q5: What are the best practices to avoid homocoupling?
A5: To suppress homocoupling, it is crucial to:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Use Pd(0) Pre-catalysts: While Pd(II) pre-catalysts are common, they can initiate homocoupling before being reduced to the active Pd(0) species. Using a Pd(0) source can sometimes be advantageous.
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue and can be caused by several factors. The following workflow can help diagnose and solve the problem.
References
Technical Support Center: Overcoming Purification Challenges of Oxazole Boronic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oxazole boronic acid products.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of oxazole boronic acids so challenging?
Oxazole boronic acids present unique purification challenges due to a combination of factors:
-
Polarity : The presence of both the Lewis acidic boronic acid group and the heterocyclic oxazole ring often results in high polarity, leading to difficulties in standard chromatographic separations.[1][2]
-
Instability : These compounds can be sensitive to the purification conditions. The carbon-boron bond can be cleaved (protodeboronation) under acidic or even neutral aqueous conditions, and some oxazole derivatives can be unstable on silica gel.[3][4]
-
Formation of Anhydrides (Boroxines) : Boronic acids have a tendency to dehydrate and form cyclic trimeric anhydrides called boroxines.[5] This can complicate analysis by NMR and chromatography, as you may observe multiple species in equilibrium.
-
Interaction with Silica Gel : Boronic acids, much like carboxylic acids, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution, streaking, and in some cases, decomposition.[1][2]
Q2: What are the most common impurities found in crude oxazole boronic acid products?
Common impurities include:
-
Protodeboronation Byproduct : The corresponding oxazole without the boronic acid group, resulting from the cleavage of the C-B bond.[2][3]
-
Homocoupling Byproducts : Symmetrical bi-oxazoles or bi-aryls formed from the coupling of two boronic acid molecules during synthesis (e.g., in Suzuki-Miyaura reactions).[6]
-
Residual Starting Materials and Reagents : Unreacted starting materials or reagents from the borylation step.[7]
-
Boric Acid : Can be present in commercial samples or formed as a degradation product.[8]
-
Boronic Acid Anhydrides (Boroxines) : As mentioned above, these are formed by the dehydration of the boronic acid.[5]
Q3: My boronic acid seems to decompose on the rotovap. How can I safely remove the solvent?
Some boronic acids are thermally sensitive, especially in the presence of residual water or other protic solvents.[2] To mitigate decomposition:
-
Use a Colder Water Bath : Evaporate solvents at a lower temperature (e.g., < 40°C).[2]
-
Azeotropic Removal of Water : Before final concentration, add a solvent like toluene and evaporate to help remove residual water.
-
Lyophilization (Freeze-Drying) : For aqueous solutions from reversed-phase chromatography, freeze-drying is an effective, albeit slower, method to remove water without heat.[2]
-
Convert to a Stable Ester : If the free boronic acid is consistently unstable, consider converting it to a more stable pinacol or MIDA ester for storage and handling.[9]
Q4: Can I use standard silica gel chromatography for my oxazole boronic acid?
It depends on the specific compound. While many boronic acids perform poorly on silica gel, some more lipophilic or less polar derivatives can be successfully purified.[1] However, it is often problematic.[2] If you must use silica gel, consider deactivating it by pre-treating the column with the eluent or adding a small amount of triethylamine to the mobile phase.[4] A better alternative is often reversed-phase (C18) chromatography.[2]
Troubleshooting Guides
Problem 1: Low or no recovery after silica gel column chromatography.
-
Possible Cause 1: Irreversible Adsorption The polar boronic acid group is strongly binding to the acidic silica surface.[4]
-
Solution : Try adding a competitive polar modifier like acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase to improve elution. Be aware that this acidic environment may promote protodeboronation in sensitive substrates.[3]
-
Solution : Switch to a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds.[4] Reversed-phase (C18) chromatography is often the most successful approach for polar boronic acids.[2][10]
-
-
Possible Cause 2: On-Column Decomposition The acidic nature of the silica gel is causing your oxazole boronic acid to degrade.[4]
-
Solution : Use a less acidic stationary phase like neutral alumina.[4]
-
Solution : Deactivate the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading your sample.
-
Solution : Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. These are generally much more stable on silica gel.[9]
-
Problem 2: The purified product is still impure, showing the protodeboronated byproduct.
-
Possible Cause 1: Protodeboronation During Work-up or Purification Exposure to acidic conditions or prolonged contact with water/protic solvents is cleaving the C-B bond.[3]
-
Solution : Minimize exposure to acidic aqueous solutions. If an acid wash is necessary, perform it quickly and at a low temperature.
-
Solution : During purification, avoid acidic modifiers in your chromatography eluent if possible.
-
Solution : Ensure all solvents are dry, especially if the reaction conditions are harsh (e.g., high temperature).[11]
-
-
Possible Cause 2: Incomplete Borylation Reaction The initial synthesis did not go to completion.
-
Solution : Re-evaluate the synthesis conditions. Ensure reagents are fresh and solvents are anhydrous. Consider screening different catalysts, ligands, or bases.[11]
-
Problem 3: My product won't crystallize or oils out during recrystallization.
-
Possible Cause 1: Wrong Solvent System The solubility profile of your compound is not suitable for the chosen solvent(s).
-
Possible Cause 2: Presence of Impurities Impurities can inhibit crystal lattice formation.
-
Solution : Attempt a preliminary purification step before recrystallization, such as an acid-base extraction or filtration through a small plug of silica or celite to remove major impurities.
-
Solution : Try converting the crude product into a crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, which can often be easily recrystallized and then converted back to the free boronic acid.[10][13]
-
Purification Strategies & Experimental Protocols
Strategy 1: Acid-Base Extraction
This method exploits the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[14][15]
Experimental Protocol:
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash : Extract the organic solution with an aqueous base (e.g., 1 M NaOH or Na2CO3) two to three times. The oxazole boronic acid will deprotonate to form a boronate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation : Separate the aqueous layer. Optionally, wash it once with fresh organic solvent (e.g., diethyl ether) to remove any remaining non-polar impurities.[14]
-
Acidification : Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.
-
Final Extraction/Filtration : If the product precipitates as a solid, it can be collected by filtration. If it remains dissolved or oils out, extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., EtOAc).
-
Drying and Concentration : Combine the final organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at low temperature.[11]
dot
Caption: Workflow for purifying oxazole boronic acids using acid-base extraction.
Strategy 2: Purification via Diethanolamine Adduct
For boronic acids that are difficult to crystallize or purify by chromatography, conversion to a stable, crystalline diethanolamine adduct is a powerful technique.[10][13]
Experimental Protocol:
-
Adduct Formation : Dissolve the crude oxazole boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of EtOAc/hexanes). Add one equivalent of diethanolamine.
-
Crystallization : Stir the mixture at room temperature. The diethanolamine adduct, which is often a stable, crystalline solid, should precipitate out of the solution. The precipitation can be aided by cooling the mixture.
-
Isolation : Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent (like ether or hexanes) to remove soluble impurities.
-
Liberation of Boronic Acid : To recover the free boronic acid, suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., EtOAc) and an aqueous solution of a weak acid or saturated boric acid.[13] Shaking the mixture will liberate the free boronic acid into the organic layer.
-
Work-up : Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified oxazole boronic acid.
dot
Caption: A decision-making flowchart for troubleshooting the purification of an impure product.
Data on Purification Methods
The optimal purification strategy is highly dependent on the specific substrate. The following table provides an illustrative comparison of common methods.
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Common Disadvantages |
| Recrystallization | >99% | 50-80% | High purity, scalable.[10] | Not suitable for oils or amorphous solids; requires screening.[2] |
| Acid-Base Extraction | 90-98% | 60-95% | Good for removing neutral/basic impurities; scalable.[14] | May cause decomposition of acid-sensitive compounds.[3] |
| Silica Gel Chromatography | Variable (85-98%) | Low to Moderate | Can be effective for non-polar, stable derivatives. | Often causes streaking, decomposition, or irreversible adsorption.[1][4] |
| Reversed-Phase (C18) HPLC | >98% | 70-90% | Excellent for polar compounds; good resolution.[2][10] | Requires specialized equipment; removal of water can be difficult.[2] |
| Diethanolamine Adduct | >99% | 60-85% | Excellent for compounds that are hard to crystallize.[13] | Adds two steps to the process; not all adducts crystallize easily. |
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Conditions leading to deboronation of Oxazol-2-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Oxazol-2-ylboronic acid. Researchers, scientists, and drug development professionals can use this resource to mitigate issues related to deboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation is a chemical reaction that results in the cleavage of the carbon-boron bond. For this compound, this leads to the formation of oxazole, an undesired byproduct. This is a significant concern as it consumes the boronic acid, reducing the yield of the desired reaction (e.g., Suzuki-Miyaura coupling) and complicating the purification process.
Q2: What are the main pathways for the deboronation of this compound?
A2: The two primary degradation pathways for this compound are:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, where a proton source (like water or acid) replaces the boronic acid group. This is often the most significant side reaction in aqueous conditions.[1]
-
Oxidative Deboronation: This involves the cleavage of the carbon-boron bond by an oxidizing agent, such as hydrogen peroxide or even atmospheric oxygen, to form a hydroxylated product (2-hydroxyoxazole) which may be unstable.[2][3]
Q3: How does pH affect the stability of this compound?
A3: The rate of protodeboronation is highly pH-dependent.[4][5] For many heteroaromatic boronic acids, deboronation is accelerated under both acidic and basic conditions.[1] Specifically for heteroaryl boronic acids containing a basic nitrogen atom, zwitterionic species can form at neutral pH, which can lead to rapid unimolecular fragmentation and deboronation.[1] It is crucial to carefully control the pH of the reaction mixture to minimize this degradation pathway.
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods, especially in protic or aqueous solvents. If a solution must be prepared, it should be used immediately. For longer-term storage, the solid compound should be kept in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
Presence of a significant amount of oxazole as a byproduct in the reaction mixture (detectable by GC-MS or LC-MS).
Possible Cause:
-
Protodeboronation of this compound is competing with the desired catalytic cycle.[1] This is particularly problematic with electron-deficient heteroaromatic boronic acids like this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. pH Optimization | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃). | Stronger bases can accelerate the rate of protodeboronation. Milder bases can help to maintain a more optimal pH range to suppress this side reaction.[4] |
| 2. Temperature Control | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of deboronation. |
| 3. Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. | Prolonged reaction times expose the boronic acid to deboronation conditions for longer. |
| 4. Use of Boronate Esters | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | Boronate esters can exhibit greater stability under certain reaction conditions and slowly release the active boronic acid in situ. |
| 5. "Slow Release" Strategy | Employ a protected form of the boronic acid, such as an MIDA boronate ester. | This strategy maintains a low concentration of the active boronic acid throughout the reaction, minimizing its decomposition.[1] |
Issue 2: Inconsistent Reaction Results and Formation of Unknown Byproducts
Symptoms:
-
Variable yields between different batches of the same reaction.
-
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
Possible Cause:
-
Oxidative deboronation of this compound due to the presence of oxygen or other oxidizing species.[2][3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Degassing | Thoroughly degas all solvents and the reaction mixture before starting the reaction. | Removing dissolved oxygen minimizes the potential for oxidative deboronation. |
| 2. Inert Atmosphere | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. | This prevents atmospheric oxygen from entering the reaction vessel. |
| 3. Reagent Purity | Ensure the purity of all reagents and solvents, checking for peroxide impurities in solvents like THF or dioxane. | Peroxides are strong oxidizing agents that can promote oxidative deboronation. |
| 4. Antioxidant Additives | In some cases, the addition of a radical scavenger or antioxidant might be beneficial, but this should be tested carefully as it can interfere with the desired reaction. | To quench reactive oxygen species that may form during the reaction. |
Quantitative Data
The following tables provide illustrative quantitative data on the deboronation of a model electron-deficient heteroaryl boronic acid, which can be used as a general guideline for this compound. Note: This data is for illustrative purposes and the actual rates for this compound may vary.
Table 1: Illustrative pH-Dependence of Protodeboronation Rate
| pH | Half-life (t₁/₂) at 70°C (minutes) |
| 5 | > 1440 |
| 7 | 120 |
| 9 | 30 |
| 11 | 10 |
| 13 | < 5 |
Data is hypothetical and based on the general trends observed for electron-deficient heteroaryl boronic acids.
Table 2: Illustrative Effect of Temperature on Protodeboronation Rate at pH 9
| Temperature (°C) | Half-life (t₁/₂) (minutes) |
| 50 | 90 |
| 70 | 30 |
| 90 | 10 |
Data is hypothetical and based on general kinetic principles.
Experimental Protocols
Protocol 1: Monitoring Protodeboronation of this compound by ¹H NMR
This protocol is adapted from studies on other heteroaryl boronic acids and can be used to determine the rate of protodeboronation under specific conditions.
Materials:
-
This compound
-
Deuterated buffer of desired pH (e.g., phosphate or borate buffer in D₂O)
-
Internal standard (e.g., 1,4-dioxane)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a co-solvent if necessary (e.g., DMSO-d₆) and then dilute with the deuterated buffer to the desired concentration (e.g., 10 mM).
-
Add a known concentration of the internal standard to the solution.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Place the NMR tube in a thermostatted environment at the desired temperature (e.g., 70 °C).
-
Acquire ¹H NMR spectra at regular intervals.
-
Integrate the signals corresponding to a proton on the oxazole ring of the boronic acid and the corresponding proton on the oxazole byproduct.
-
Calculate the relative concentrations of the boronic acid and the deboronated product at each time point by comparing their integrals to the integral of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of deboronation.
Protocol 2: Assessing Oxidative Stability of this compound
This protocol is based on a general method for evaluating the oxidative stability of boronic acids.[2]
Materials:
-
This compound
-
Buffer solution of desired pH
-
Hydrogen peroxide (H₂O₂) solution
-
UV-Vis spectrophotometer or HPLC-UV
Procedure:
-
Prepare a stock solution of this compound in the buffer of choice.
-
Prepare a stock solution of hydrogen peroxide in the same buffer.
-
In a cuvette, mix the this compound solution with the hydrogen peroxide solution to initiate the reaction. Final concentrations should be in a suitable range for detection (e.g., 50 µM boronic acid, 5 mM H₂O₂).
-
Monitor the reaction by either:
-
UV-Vis Spectroscopy: Record the change in absorbance at a wavelength where the boronic acid and its oxidized product have different extinction coefficients.
-
HPLC-UV: At specific time points, quench an aliquot of the reaction mixture (e.g., by dilution or addition of a quenching agent like sodium sulfite) and inject it into an HPLC system to separate and quantify the remaining boronic acid.
-
-
Plot the concentration of this compound versus time to determine the rate of oxidative deboronation.
Visualizations
Caption: Major pathways for the deboronation of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading for Oxazol-2-ylboronic Acid Coupling
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving Oxazol-2-ylboronic acid. This resource provides troubleshooting guidance and frequently asked questions to help you achieve efficient and high-yielding coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in Suzuki coupling?
The primary challenges include low to no product yield and the formation of significant side products.[1] Key issues stem from:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient heteroaryl boronic acids.[1][2]
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide.[1]
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
-
Low Reactivity of Coupling Partner: The choice of the aryl/heteroaryl halide partner significantly impacts reaction efficiency, with the general reactivity trend being I > Br > OTf >> Cl.[2]
Q2: Which palladium catalyst and ligands are recommended for coupling this compound?
The selection of the catalyst system is critical for success. While traditional catalysts like Pd(PPh₃)₄ can be used, modern precatalysts and specialized ligands often deliver superior results, especially for challenging heteroaryl couplings.[1][4]
-
Recommended Catalysts: Buchwald palladacycle precatalysts (e.g., G3 palladacycles) and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are known for their high activity and stability, often allowing for lower catalyst loadings.[4] Pd(dppf)Cl₂ is another effective and commonly used catalyst.[1]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential for promoting efficient oxidative addition and reductive elimination. Ligands such as SPhos, XPhos, and RuPhos are highly recommended for sterically hindered or electron-deficient substrates.[1][5]
Q3: How does the choice of base affect the reaction outcome?
The base plays a crucial role in activating the boronic acid for transmetalation.[1] However, a strong base can also promote undesirable side reactions like protodeboronation. The optimal base often depends on the specific substrates and solvent system.
-
Common Bases: Inorganic carbonates such as K₂CO₃ and Cs₂CO₃, and phosphates like K₃PO₄ are frequently used.[1][6]
-
Base Selection Strategy: For challenging couplings, K₃PO₄ is often a good choice.[7] It is advisable to screen a few different bases to identify the optimal one for your specific reaction.
Q4: Can microwave irradiation enhance the coupling reaction?
Yes, microwave-assisted Suzuki coupling can be highly beneficial. It can significantly shorten reaction times and often leads to improved yields, particularly for difficult couplings.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[5] |
| Oxygen contamination leading to catalyst decomposition. | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.[2][5] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. For sluggish reactions, temperatures up to 120°C can be explored.[6] Microwave heating can also be effective.[1] | |
| Poor choice of solvent. | Screen different solvents. Common choices include dioxane, THF, and DMF, often with water as a co-solvent.[6] | |
| Significant Protodeboronation | Reaction conditions are too harsh (high temperature or long reaction time). | Lower the reaction temperature and/or shorten the reaction time.[1] |
| Inappropriate base. | Screen milder bases. The choice of base can significantly influence the rate of protodeboronation.[2] | |
| Water content in the reaction mixture. | While some water is often necessary, excessive water can promote protodeboronation. Try using anhydrous conditions or carefully controlling the amount of water.[3] | |
| Formation of Homocoupling Products | Presence of oxygen. | Thoroughly degas all solvents and ensure a robust inert atmosphere.[5] |
| Use of a Pd(II) precatalyst. | Pd(II) sources can sometimes promote homocoupling during their reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ may help.[1] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the palladium catalyst loading.
Materials:
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium Catalyst (e.g., Buchwald G3 Palladacycle, see table for loading)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed Solvent (e.g., THF/water mixture, 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst Loading Optimization Table
| Catalyst Loading (mol%) | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| 2.0 | Buchwald G3 Palladacycle | K₃PO₄ | THF/H₂O (4:1) | 60 | 12 | Initial trial to establish baseline yield. |
| 1.0 | Buchwald G3 Palladacycle | K₃PO₄ | THF/H₂O (4:1) | 60 | 12 | Determine if catalyst loading can be reduced without significant yield loss. |
| 0.5 | Buchwald G3 Palladacycle | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | Further reduction in catalyst loading, may require increased temperature. |
| 0.1 | Buchwald G3 Palladacycle | K₃PO₄ | THF/H₂O (4:1) | 80 | 24 | For highly efficient systems, exploring lower limits of catalyst loading. |
Visualizations
Caption: A flowchart of the experimental workflow for optimizing catalyst loading.
Caption: A logical diagram for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Oxazol-2-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges encountered during cross-coupling reactions involving Oxazol-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the most common cause?
The most prevalent issue with Suzuki-Miyaura reactions involving heteroarylboronic acids, particularly electron-deficient ones like this compound, is protodeboronation . This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom. This process consumes your starting material, leading to low or no yield of the desired cross-coupled product.
Several factors can accelerate protodeboronation:
-
Presence of water: Aqueous basic conditions, common in many Suzuki protocols, can promote this undesired reaction.
-
High temperatures: Elevated reaction temperatures can increase the rate of protodeboronation.
-
Prolonged reaction times: The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.
-
Choice of base: The type and strength of the base can significantly influence the rate of protodeboronation.
Q2: How can I minimize protodeboronation and improve my reaction yield?
There are several effective strategies to mitigate protodeboronation and enhance the success of your coupling reaction. The primary approach is to increase the stability of the boronic acid derivative.
1. Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester is a highly recommended strategy.
- Pinacol Esters: These are widely used due to their increased stability compared to the corresponding boronic acids. They are often crystalline solids that are easier to handle and purify.
- MIDA (N-methyliminodiacetic acid) Boronates: These offer exceptional stability and are often crystalline, air-stable solids. MIDA boronates act as a slow-release form of the boronic acid under the reaction conditions, which can significantly improve yields by maintaining a low concentration of the active, and unstable, boronic acid.
2. Anhydrous Reaction Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation. This involves using dry solvents and reagents.
3. Optimization of Reaction Parameters: Careful selection of the catalyst, ligand, base, and solvent system is crucial. For challenging couplings with heteroarylboronic acids, modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu-type ligands) often provide superior results.
The following table provides a qualitative comparison of different boron reagents for Suzuki-Miyaura coupling:
| Boron Reagent | Relative Stability | General Reactivity | Key Advantage |
| This compound | Low | High | Commercially available |
| This compound pinacol ester | Moderate | Moderate | Improved stability, good for many standard couplings |
| Oxazol-2-yl MIDA boronate | High | Low (requires in-situ deprotection) | Excellent for slow-release, minimizes side reactions |
Q3: I've tried optimizing my Suzuki-Miyaura reaction with limited success. Are there alternative cross-coupling methods for synthesizing 2-aryloxazoles?
Yes, if the Suzuki-Miyaura reaction proves to be problematic, the Stille cross-coupling reaction is an excellent alternative. The Stille reaction couples an organotin compound (organostannane) with an organic halide. For the synthesis of 2-aryloxazoles, you would use a 2-(trialkylstannyl)oxazole and an aryl halide.
Advantages of the Stille Coupling:
-
High functional group tolerance: Stille reactions are often compatible with a wide range of functional groups.
-
Stability of organostannanes: Organostannanes are generally stable to air and moisture, making them easy to handle.
-
Milder reaction conditions: In some cases, Stille couplings can be performed under milder conditions than Suzuki-Miyaura reactions.
Disadvantages:
-
Toxicity of tin compounds: Organotin reagents are toxic and require careful handling and disposal.
-
Stoichiometric tin byproducts: The reaction produces stoichiometric amounts of tin byproducts that need to be removed during purification.
The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrates and the challenges encountered.
Troubleshooting Workflow
If you are experiencing a failed this compound reaction, the following workflow can help you diagnose and solve the problem.
Caption: A troubleshooting workflow for failed this compound reactions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., by three cycles of vacuum and backfilling with argon or nitrogen).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Protocol for Stille Coupling of 2-(Tributylstannyl)oxazole
Materials:
-
Aryl halide (1.0 equiv)
-
2-(Tributylstannyl)oxazole (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Schlenk flask
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the 2-(tributylstannyl)oxazole via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30 minutes, followed by filtration through celite. The filtrate is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Key Reaction Components and Their Interplay
The success of a cross-coupling reaction depends on the careful interplay of several components. The following diagram illustrates these relationships.
Impact of different bases on the efficiency of Oxazol-2-ylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxazol-2-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The primary function of the base is to activate the this compound. It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the palladium catalytic cycle. The choice and strength of the base can significantly influence the reaction rate and overall yield.[1]
Q2: I am observing a low yield in my coupling reaction. What are the common base-related issues?
A2: Low yields in the Suzuki coupling of this compound can often be attributed to several factors related to the base:
-
Inappropriate Base Strength: A base that is too weak may not efficiently form the active boronate species, leading to an incomplete reaction. Conversely, an overly strong base might promote the degradation of starting materials or the desired product.[1]
-
Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. Inadequate mixing can hinder the base's effectiveness.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be exacerbated by the choice of base and the presence of water.[1]
Q3: My oxazole-containing substrate has a sensitive functional group. Which base should I select?
A3: For substrates with base-labile functionalities, it is advisable to use milder inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good starting points.[1] For particularly sensitive substrates, potassium fluoride (KF) may also be a suitable option.[2] It is generally recommended to avoid strong hydroxides like NaOH and KOH unless the stability of the substrate under these conditions has been verified.[1]
Q4: How can I minimize protodeboronation of my this compound?
A4: Protodeboronation is a common challenge with heteroaryl boronic acids. To mitigate this side reaction:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are dry.
-
Choose the Right Base: While a base is necessary, overly strong bases in the presence of water can accelerate protodeboronation. Screening different bases is recommended.
-
Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the likelihood of protodeboronation.[2]
Q5: Can microwave irradiation enhance the coupling of brominated oxazoles?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to a significant reduction in reaction times and can improve yields, especially for reactions that are sluggish at lower temperatures.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst or inappropriate ligand. | Use a fresh palladium catalyst. For challenging heteroaryl couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or palladacycle precatalysts. |
| Suboptimal base or solvent. | Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the solvent is appropriate for both the coupling partners and the base. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature or consider using microwave irradiation. | |
| Significant Protodeboronation | Presence of water and/or a strong base. | Use anhydrous solvents and reagents. Switch to a milder base. Consider converting the boronic acid to a more stable boronate ester. |
| Harsh reaction conditions. | Lower the reaction temperature and/or shorten the reaction time. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling that can occur during the in-situ reduction of Pd(II). | |
| Difficulty in Product Purification | Contamination with boronic acid byproducts. | An aqueous wash with a mild base during the work-up can help remove unreacted boronic acid. |
| Residual palladium catalyst. | Passing the crude product through a plug of silica gel or using a palladium scavenger can help remove residual catalyst. |
Data on the Impact of Different Bases
The selection of the base is critical and often substrate-dependent. The following table provides an illustrative comparison of various bases used in Suzuki-Miyaura couplings. The yields are representative and will vary based on the specific oxazole substrate, aryl halide, catalyst, ligand, solvent, and temperature used.
| Base | Typical Equivalents | Common Solvents | Relative Strength | General Remarks | Illustrative Yield (%) |
| Na₂CO₃ | 2.0 | Toluene/H₂O, DMF/H₂O | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures.[3] | 70-98[3] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Moderate | A reliable and widely used base for a broad range of Suzuki couplings.[1] | ~95[1] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | Strong | Often provides higher yields, especially for challenging couplings, but is more expensive.[1] | >95[1] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Strong | Excellent for sensitive substrates and can be effective in anhydrous conditions.[1] | >95[1] |
| KOH | 2.0 | Toluene/H₂O | Very Strong | Can be effective but carries a higher risk of promoting side reactions and degradation of sensitive functional groups. | ~90[1] |
| KF | 3.0 | Dioxane | Mild | A milder option that can be beneficial for base-sensitive substrates. | Varies |
| Triethylamine (TEA) | 3.0 | Toluene | Weak (Organic) | Generally less effective than inorganic bases in Suzuki couplings.[1] | <40[1] |
Note: The illustrative yields are compiled from various sources for general comparison and may not be directly applicable to all this compound coupling reactions. Optimization for each specific reaction is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Oxazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Brominated Oxazole (1.0 equiv.)
-
This compound or its pinacol ester (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cesium Carbonate, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the brominated oxazole, this compound (or its ester), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the anhydrous, degassed solvent via syringe.
-
Reaction:
-
Conventional Heating: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Microwave Irradiation: Heat the sealed vial in a microwave reactor to the target temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).[2]
-
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Visual Guides
Experimental Workflow
Troubleshooting Logic for Low Yield
References
Validation & Comparative
A Comparative Analysis of Oxazol-2-ylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these compounds can vary significantly based on the nature of the heterocyclic ring. This guide provides a detailed comparison of the reactivity of oxazol-2-ylboronic acid with other common 2-substituted heteroaryl boronic acids, supported by experimental data and standardized protocols.
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a delicate balance between the desired catalytic cycle and undesired side reactions, primarily protodeboronation. The electronic properties of the heterocycle and its stability under basic reaction conditions are key determinants of its performance. Generally, electron-deficient heteroaryl boronic acids can exhibit slower rates of transmetalation, a crucial step in the catalytic cycle. Furthermore, the presence of a Lewis basic heteroatom, such as the nitrogen in pyridine, can lead to catalyst inhibition.
Quantitative Performance Comparison
The following table summarizes the performance of various 2-substituted heteroaryl boronic acids in Suzuki-Miyaura coupling with 4-bromotoluene under standardized conditions. To mitigate the inherent instability of some heteroaryl boronic acids, this comparison utilizes their more stable N-methyliminodiacetic acid (MIDA) boronate derivatives. The use of MIDA boronates allows for the slow release of the active boronic acid in situ, minimizing decomposition and providing a more accurate measure of their intrinsic reactivity in the coupling reaction.
| Heteroaryl MIDA Boronate | Product | Yield (%)[1] |
| 2-Furyl | 2-(p-tolyl)furan | 95 |
| 2-Benzofuranyl | 2-(p-tolyl)benzofuran | 92 |
| 2-Thienyl | 2-(p-tolyl)thiophene | 94 |
| 2-Benzothienyl | 2-(p-tolyl)benzothiophene | 91 |
| 1-Boc-pyrrol-2-yl | 1-Boc-2-(p-tolyl)pyrrole | 90 |
| 1-Boc-indol-2-yl | 1-Boc-2-(p-tolyl)indole | 93 |
| 2-Oxazolyl | 2-(p-tolyl)oxazole | Data not available |
| 2-Thiazolyl | 2-(p-tolyl)thiazole | Data not available |
| 2-Pyridyl | 2-(p-tolyl)pyridine | 91 (with 2-chlorotoluene) |
Note: Direct comparative yield data for the Suzuki-Miyaura coupling of oxazol-2-yl MIDA boronate under these specific standardized conditions was not available in the reviewed literature. The yield for 2-pyridyl MIDA boronate is from a reaction with a different aryl halide and is included for general reference.
Factors Influencing Reactivity and Stability
The stability of heteroaryl boronic acids is a critical factor governing their success in cross-coupling reactions. Many 2-substituted heteroaryl boronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted heterocycle and rendering the reagent inactive for the desired coupling.
Studies on the pH-rate profiles of protodeboronation for various heteroaryl boronic acids have revealed that compounds like 2-pyridyl and 5-thiazolyl boronic acids undergo rapid decomposition under neutral or basic conditions.[2][3] This inherent instability is a major challenge in their application.
To overcome this, more stable surrogates such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates have been developed.[1][4] These derivatives offer enhanced bench-top stability and, in the case of MIDA boronates, allow for the slow, controlled release of the boronic acid during the reaction, which can significantly improve yields, especially for unstable heteroaryl systems.[1][5] For instance, many 2-heterocyclic boronic acids show significant decomposition after just 15 days on the benchtop, whereas their MIDA boronate counterparts are indefinitely stable under air.[1]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl MIDA boronate, which can be adapted for comparative studies.
General Procedure for Suzuki-Miyaura Coupling of Heteroaryl MIDA Boronates:
-
Reaction Setup: In a dry reaction vessel, combine the heteroaryl MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent: Add a degassed solvent mixture, typically dioxane and water (in a 5:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
To better understand the key relationships and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Slow release of boronic acid from a stable MIDA boronate precursor.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazol-2-ylboronic Acid and Thiazolylboronic Acid in Suzuki Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For professionals in drug discovery and development, the incorporation of five-membered aromatic heterocycles like oxazole and thiazole is of paramount importance due to their prevalence in biologically active molecules. However, the efficiency of Suzuki coupling can be highly dependent on the nature of the heterocyclic boronic acid used. This guide provides an objective comparison of the performance of oxazol-2-ylboronic acid versus thiazolylboronic acid in Suzuki coupling reactions, supported by available experimental data and detailed methodologies.
Executive Summary: The Challenge of 2-Azaheterocyclic Boronic Acids
Both oxazol-2-yl and thiazol-2-ylboronic acids are considered challenging substrates for Suzuki coupling. This difficulty arises from two main factors:
-
Electronic Effects: The nitrogen atom at the 2-position of the oxazole and thiazole rings is electron-withdrawing, which deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle.
-
Instability and Protodeboronation: 2-Heterocyclic boronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding unsubstituted heteroarene and a reduction in the yield of the desired coupled product.[1][2] The proximity of the nitrogen atom in 2-substituted heterocycles can exacerbate this instability.
To overcome these challenges, more stable derivatives such as pinacol boronate esters or N-methyliminodiacetic acid (MIDA) boronates are often employed. These derivatives exhibit increased stability and can release the active boronic acid species slowly in situ, which can lead to higher coupling yields.
Comparative Performance in Suzuki Coupling
While a direct comparison is unavailable, we can analyze representative examples from the literature to infer the relative efficiency of Suzuki couplings involving oxazole and thiazole moieties. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions, substrates, and catalysts.
The following tables summarize data from studies on the Suzuki coupling of derivatives of oxazole and thiazole.
Table 1: Representative Suzuki Coupling of a 2-Chlorooxazole with Various Boronic Acids
In this example, the oxazole ring acts as the electrophilic partner. The data demonstrates that the oxazole core can participate in Suzuki coupling with good to excellent yields.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-phenyloxazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenyloxazole | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-phenyloxazole | 88 |
| 4 | 3-Thienylboronic acid | 2-(3-Thienyl)-4-phenyloxazole | 78 |
Reaction Conditions: 2-chloro-4-phenyloxazole (1.0 equiv), aryl boronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), Na₂CO₃ (2.0 equiv), 1,4-dioxane, 150 °C, 20 min (microwave irradiation).
Table 2: Representative Suzuki Coupling of a Thiazole-2-boronic Acid Ester with an Aryl Bromide
This example illustrates the coupling of a thiazole boronic acid derivative as the nucleophilic partner.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiazole | 75 |
Reaction Conditions: Thiazole-2-boronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), DMF, 90 °C, 12 h.
From these representative examples and general knowledge of Suzuki couplings with heterocycles, it can be inferred that both oxazole and thiazole moieties can be successfully incorporated using this methodology. The choice of reaction conditions, catalyst, base, and the use of stabilized boronic acid derivatives are critical for achieving high efficiency. The inherent instability of the free boronic acids makes their ester or MIDA boronate counterparts the reagents of choice for these transformations.
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of 2-Chloro-4-phenyloxazole:
A microwave vial is charged with 2-chloro-4-phenyloxazole (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol). Anhydrous 1,4-dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 150 °C for 20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-phenyloxazole.
General Experimental Protocol for Suzuki Coupling of Thiazole-2-boronic Acid Pinacol Ester:
To a flask charged with thiazole-2-boronic acid pinacol ester (1.2 mmol) and 4-bromoanisole (1.0 mmol) is added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous DMF (10 mL) is added, and the reaction mixture is heated to 90 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield 2-(4-methoxyphenyl)thiazole.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Typical Suzuki Coupling Workflow
References
Illuminating the Oxazole Core: A Comparative Guide to Structural Validation via Advanced Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of advanced spectroscopic methods for the validation of oxazole derivatives, a critical class of heterocyclic compounds in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a clear visualization of the validation workflow to aid in the selection of appropriate analytical techniques.
The synthesis of novel oxazole derivatives is a burgeoning field, driven by their diverse pharmacological activities. However, the journey from a successful synthesis to a fully characterized compound relies on rigorous structural elucidation. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography, are indispensable tools in this process. Each method provides unique and complementary information, and a multi-technique approach is often essential for unequivocal structure validation.
Comparative Analysis of Spectroscopic Data
To illustrate the power and complementarity of modern spectroscopic techniques, we present a comparative analysis of data for a representative 2,4,5-trisubstituted oxazole derivative, Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate.[1] The following tables summarize the key quantitative data obtained from NMR and HRMS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate in CDCl₃. [1]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.57 (d, J = 7.2 Hz, 2H) | Aromatic Protons | 166.9 | Ester C=O |
| 7.45 (t, J = 7.6 Hz, 2H) | Aromatic Protons | 160.3 | Oxazole C2 |
| 7.39 (t, J = 7.2 Hz, 1H) | Aromatic Protons | 148.4 | Oxazole C5 |
| 4.88 (s, 1H) | Malonate CH | 128.9, 128.7, 127.9, 127.7 | Aromatic Carbons |
| 4.28–4.22 (m, 4H) | Ester CH₂ | 126.4 | Oxazole C4 |
| 2.54 (s, 3H) | Oxazole CH₃ | 62.1 | Ester CH₂ |
| 1.26 (t, J = 7.0 Hz, 6H) | Ester CH₃ | 50.7 | Malonate CH |
| 14.1, 13.9 | Ester & Oxazole CH₃ |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula of the synthesized compound.[1]
Table 2: HRMS Data for Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate. [1]
| Parameter | Value |
| Ion | [M+H]⁺ |
| Calculated m/z | C₁₇H₂₀NO₅ |
| Observed m/z | 318.1341 |
The excellent agreement between the calculated and observed m/z values provides strong evidence for the proposed molecular formula.
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR and MS provide crucial data, single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure.[2] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Table 3: Comparison of Key Geometric Parameters for 2,5-diphenyloxazole from X-ray Crystallography and DFT Calculations. [2]
| Parameter | X-ray Crystallography (Å or °) | DFT Calculation (Å or °) |
| C2-O1 Bond Length | 1.365 | 1.372 |
| C5-O1 Bond Length | 1.370 | 1.378 |
| C2-N3 Bond Length | 1.311 | 1.315 |
| C4-N3 Bond Length | 1.389 | 1.395 |
| C4-C5 Bond Length | 1.350 | 1.355 |
| C2-O1-C5 Angle | 104.5 | 104.2 |
| O1-C5-C4 Angle | 110.2 | 110.5 |
The close correlation between the experimental X-ray data and the theoretical DFT calculations underscores the reliability of X-ray crystallography for definitive structural validation.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to good scientific practice. Below are representative protocols for the synthesis of oxazole derivatives and their subsequent spectroscopic analysis.
Synthesis of 2,4,5-Trisubstituted Oxazoles
A Lewis acid-mediated reaction of aroylmethylidene malonates with nitriles provides an efficient route to 2,4,5-trisubstituted oxazoles.[1]
Materials:
-
Aroylmethylidene malonate (1.0 equiv)
-
Nitrile (5.0 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂) (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aroylmethylidene malonate in DCM, add the nitrile.
-
Cool the mixture to 0 °C and add the Lewis acid dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified oxazole derivative in a deuterated solvent (e.g., CDCl₃).[3]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[1]
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[3]
-
Introduce the solution into the mass spectrometer, often using electrospray ionization (ESI).[3]
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the data to determine the accurate mass of the molecular ion.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow high-quality single crystals of the oxazole derivative, often by slow evaporation of a saturated solution.[2]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.[4]
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[2]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process, as well as a comparison of the information provided by each spectroscopic technique.
References
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Oxazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging these carbon-carbon bonds, prized for its functional group tolerance and operational simplicity. A particularly valuable, yet challenging, building block is oxazol-2-ylboronic acid. Its electron-deficient nature and susceptibility to protodeboronation demand a carefully selected palladium catalyst to achieve efficient and high-yielding couplings.
This guide provides a head-to-head comparison of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with aryl halides. The performance of these catalysts is evaluated based on available data for oxazole and analogous electron-deficient heteroaryl boronic acids, offering a practical framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, including the palladium source and the associated ligand, critically dictates the success of the coupling reaction. Below is a summary of commonly employed catalysts and their general performance characteristics in the context of coupling challenging heteroarylboronic acids like this compound.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield | Key Features & Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 80 - 110 | 12 - 24 | Moderate to Good | A classic, readily available Pd(0) catalyst. Often effective but may require higher temperatures and longer reaction times. Can be sensitive to air and moisture.[1] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | 80 - 100 | 2 - 12 | Good to High | A robust and versatile catalyst, often showing high efficacy for challenging couplings, including those with heteroaryl boronic acids.[2][3] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 1 - 2 | 80 - 110 | 2 - 8 | High to Excellent | Part of the Buchwald ligand family, SPhos is highly active for coupling sterically hindered and electron-deficient substrates.[4] |
| Pd(OAc)₂ / XPhos | Bulky Biarylphosphine | 1 - 2 | 100 - 110 | 1 - 4 | High to Excellent | Another highly active Buchwald ligand, often effective for aryl chlorides and other challenging partners. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | 1 - 2 | Room Temp - 80 | 1 - 12 | High to Excellent | The use of a highly electron-rich and bulky phosphine can facilitate the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.[1] |
Note: The data presented is a qualitative guide compiled from various sources and may vary based on the specific substrates, base, and solvent used. Optimization is crucial for achieving the best results.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific coupling of this compound.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a general guideline for a Suzuki-Miyaura coupling using a common and effective catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.
-
Add the degassed solvents, 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol utilizes a more active catalyst system, which can be beneficial for challenging substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add degassed toluene via syringe.
-
Stir the mixture at 100-110 °C for the required time, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction, from setup to product isolation, is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion and Recommendations
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical determinant of reaction success.
-
For initial explorations and with relatively reactive aryl halides, PdCl₂(dppf) offers a good balance of reactivity, stability, and cost-effectiveness.
-
For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands like SPhos or XPhos with Pd(OAc)₂ are highly recommended. These systems often provide higher yields in shorter reaction times and may operate under milder conditions.
-
Pd(PPh₃)₄ remains a viable option, particularly when other catalysts fail, but may require more rigorous optimization of reaction conditions.
Ultimately, the ideal catalyst is substrate-dependent, and empirical screening of a small set of catalysts and conditions is often the most effective approach to identify the optimal system for a specific transformation. The protocols and comparative data provided in this guide serve as a robust starting point for these investigations.
References
Performance Evaluation of Oxazol-2-ylboronic Acid in Various Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. The oxazole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds. Oxazol-2-ylboronic acid has emerged as a key building block for the efficient introduction of this heterocycle via transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in several key cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of synthetic methodologies.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This compound and its derivatives have been successfully employed in this reaction to couple with a variety of aryl and heteroaryl halides.
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is influenced by the nature of the boronic acid, the coupling partner, and the reaction conditions. The following table provides a summary of the performance of oxazole boronic acid derivatives in comparison to other heteroaryl boronic acids under various conditions.
| Entry | Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-TIPS-oxazol-5-ylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | - | 79 | |
| 2 | 2-TIPS-oxazol-5-ylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | - | 85 | |
| 3 | 2-TIPS-oxazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | - | 65 | |
| 4 | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | |
| 5 | Furan-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 | |
| 6 | Thiophene-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | |
| 7 | Benzofuran-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | MeOH/THF | 60 | 1 | 91-99 |
Note: Data for the C2-substituted oxazolylboronic acid is limited in direct comparative studies. The data for the 5-ylboronic acid ester provides a strong indication of the reactivity of the oxazole core in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-TIPS-oxazol-5-ylboronic acid pinacol ester with an Aryl Halide
This protocol is adapted from the synthesis of 5-aryloxazoles.
Materials:
-
2-TIPS-oxazol-5-ylboronic acid pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the 2-TIPS-oxazol-5-ylboronic acid pinacol ester, the aryl halide, and Pd(PPh₃)₄.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane and an aqueous solution of Na₂CO₃ (typically a 4:1 to 5:1 mixture of dioxane to water).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Olefin Arylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. While traditionally not involving boronic acids directly, the oxidative Heck reaction utilizes boronic acids as the aryl source.
Performance of this compound in Heck-Type Reactions
| Entry | Arylboronic Acid | Olefin | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Styrene | Pd(OAc)₂ | NBS | Toluene | 25 | 78 | |
| 2 | 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂/dppp | None (acetone as H acceptor) | Acetone | 70 | 92 | |
| 3 | 4-Bromophenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂/dppp | None (acetone as H acceptor) | Acetone | 70 | 89 | |
| 4 | Phenylboronic acid | Estragole | PdCl₂(PPh₃)₂ | Cu(OAc)₂ | DMF | 100 | 85 (E/Z mixture) |
Experimental Protocol: Oxidative Heck Reaction with an Arylboronic Acid
This is a general protocol for the oxidative Heck coupling of an arylboronic acid with an olefin.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Olefin (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)
-
Acetone (solvent)
Procedure:
-
To a reaction vessel, add the arylboronic acid, Pd(OAc)₂, and dppp.
-
Purge the vessel with an inert gas.
-
Add acetone, followed by the olefin.
-
Heat the reaction mixture to 70 °C and stir for 15 hours or until completion.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the arylated olefin.
Heck Reaction Experimental Workflow
Caption: A typical experimental workflow for the oxidative Heck reaction.
Sonogashira Coupling: A Gateway to Alkynylated Oxazoles
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For oxazole chemistry, this typically involves the coupling of a 2-halooxazole with an alkyne, providing a versatile intermediate for further transformations.
Performance in Sonogashira Coupling
The following table presents representative yields for the Sonogashira coupling of halo-heterocycles, which is indicative of the expected performance for 2-halooxazoles.
| Entry | Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodomethyl-6-methylpyrazolo[5,1-b]oxazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Water | 80 | 92 | |
| 2 | 2-Iodomethyl-6-methylpyrazolo[5,1-b]oxazole | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Water | 80 | 85 | |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95 | |
| 4 | 1-Iodopyrene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 60 | 88 |
Experimental Protocol: Sonogashira Coupling of a 2-Halooxazole
This protocol is a general procedure for the copper-co-catalyzed Sonogashira reaction.
Materials:
-
2-Halooxazole (e.g., 2-iodooxazole) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (1-3 mol%)
-
A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or water)
Procedure:
-
To a Schlenk flask, add the 2-halooxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Other Notable Cross-Coupling Reactions
While Suzuki-Miyaura, Heck, and Sonogashira reactions are the most common, other cross-coupling methods are also valuable for the functionalization of oxazoles.
-
Stille Coupling: This reaction couples organostannanes with organic halides. While effective, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Utilizing organozinc reagents, this reaction offers high reactivity and functional group tolerance.
-
Chan-Lam Coupling: This copper-catalyzed reaction is excellent for forming C-N and C-O bonds, coupling boronic acids with amines or alcohols.
-
Buchwald-Hartwig Amination: A palladium-catalyzed method for C-N bond formation, typically coupling aryl halides with amines.
Conclusion
This compound and its derivatives are valuable and versatile reagents for the synthesis of 2-substituted oxazoles through various cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a highly efficient and widely applicable method for creating C-C bonds with this building block. While direct comparative data across a broad spectrum of reactions is still emerging, the available evidence suggests that oxazolylboronic acids exhibit reactivity comparable to other common heteroarylboronic acids. The choice of a specific cross-coupling reaction will ultimately depend on the desired bond disconnection, the nature of the coupling partners, and the tolerance of functional groups within the substrates. This guide provides a foundational understanding to aid researchers in navigating these choices and successfully incorporating the valuable oxazole motif into their target molecules.
A Comparative Benchmarking Guide: Oxazol-2-ylboronic Acid Versus Stannanes and Other Organometallics in Cross-Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Oxazol-2-ylboronic acid with organostannanes (stannanes) and other organometallics, such as organozinc and organosilicon reagents, for the synthesis of 2-substituted oxazoles via palladium-catalyzed cross-coupling reactions. The selection of an appropriate organometallic reagent is critical in drug discovery and development, impacting reaction efficiency, functional group tolerance, and overall synthetic strategy. This document aims to facilitate this selection by presenting available experimental data, detailed protocols, and mechanistic considerations.
Executive Summary
The functionalization of the oxazole ring is a key transformation in medicinal chemistry due to the prevalence of this heterocycle in bioactive molecules. This compound, utilized in the Suzuki-Miyaura coupling, is often favored for its low toxicity and the environmentally benign nature of its byproducts. In contrast, organostannanes, employed in the Stille coupling, are recognized for their high reactivity and tolerance of a wide array of functional groups, though their toxicity is a significant drawback. Other organometallics, including organozinc (Negishi coupling) and organosilicon (Hiyama coupling) reagents, offer alternative reactivity profiles and can be advantageous in specific synthetic contexts.
This guide reveals that while direct head-to-head comparative data for the C-2 position of the oxazole ring is limited in the literature, the available evidence from studies on other positions of the oxazole ring and analogous heterocyclic systems suggests that the choice of organometallic reagent presents a trade-off between reactivity, safety, and substrate scope.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from the literature, comparing the performance of organoboron and organotin reagents in palladium-catalyzed cross-coupling reactions for the functionalization of the oxazole ring. It is important to note that direct comparisons under identical conditions are scarce, and thus the data is presented to be illustrative of the general performance of each class of reagent.
Table 1: Comparison of Suzuki-Miyaura and Stille Couplings for the Arylation of C-4 and C-5 Positions of the Oxazole Ring
| Entry | Oxazole Substrate | Coupling Partner | Organometallic | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-(phenylsulfonyl)oxazole | Phenylboronic acid | Boronic Acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (aq) | Toluene/THF | 80 | 3 | 95 |
| 2 | 5-Iodo-2-(phenylsulfonyl)oxazole | Phenylboronic acid | Boronic Acid | Pd(PPh₃)₄ (10) | K₂CO₃ (aq) | Toluene/THF | 70 | 3 | 98 |
| 3 | 5-(Tributylstannyl)-2-(phenylsulfonyl)oxazole | Iodobenzene | Stannane | Pd(PPh₃)₄ (10) | - | Toluene | 80 | 3 | 92 |
| 4 | 5-(Tributylstannyl)-2-(phenylsulfonyl)oxazole | 2-Bromopyridine | Stannane | Pd(PPh₃)₄ (10) | - | Toluene | 80 | 3 | 85 |
Data compiled from studies on the functionalization of C-4 and C-5 positions of the oxazole ring and may not be directly representative of the C-2 position's reactivity.
Table 2: Performance of Other Organometallics in Cross-Coupling Reactions
| Entry | Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Negishi | Secondary Alkylzinc Halide | Aryl Bromide | Pd(OAc)₂ / CPhos | THF | RT | up to 95 |
| 2 | Hiyama | Aryltrimethoxysilane | Aryl Halide | Pd(OAc)₂ / DABCO | Dioxane | 80 | up to 98 |
| 3 | Stille | 2-(Tributylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄ / CuI | DMF | N/A | up to 85 |
This table presents data from various cross-coupling reactions to illustrate the general efficacy of other classes of organometallic reagents.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-oxazole
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halo-oxazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling of a Stannyl-oxazole
-
Reaction Setup: To a solution of the stannyl-oxazole (1.0 equiv) in a suitable solvent (e.g., toluene, DMF) in a flame-dried flask, add the aryl or vinyl halide (1.1 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Degas the solution with a stream of argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
Catalytic Cycles of Key Cross-Coupling Reactions
Caption: Catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Decision Tree for Reagent Selection
Caption: A simplified decision tree for selecting an organometallic reagent.
Concluding Remarks
The choice between this compound, stannanes, and other organometallics for the synthesis of 2-substituted oxazoles is multifaceted.
-
This compound (Suzuki-Miyaura Coupling): Generally the preferred choice due to low toxicity, commercial availability of a wide range of derivatives, and environmentally benign byproducts. Modern advancements in ligands and conditions have significantly broadened its scope and efficiency.
-
Oxazol-2-yl Stannanes (Stille Coupling): Offer high reactivity and excellent functional group tolerance, making them valuable for complex syntheses where other methods may fail. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks, particularly in pharmaceutical applications.
-
Other Organometallics (e.g., Organozinc, Organosilicon): Provide alternative reactivity profiles. Organozinc reagents (Negishi coupling) are highly reactive, while organosilicon reagents (Hiyama coupling) are less toxic than stannanes and offer a different activation pathway. These should be considered when Suzuki or Stille couplings are not optimal.
Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the substrates, the desired functional group tolerance, and the importance of minimizing toxicity. Researchers are encouraged to screen a variety of conditions and organometallic reagents to identify the most effective protocol for their target molecule.
A Comparative Guide to Confirming the Structure and Purity of Oxazol-2-ylboronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of heterocyclic building blocks is a cornerstone of modern drug discovery and development. Oxazol-2-ylboronic acid, a valuable reagent in organic synthesis, requires rigorous analytical confirmation of its structure and purity to ensure the reliability of subsequent reactions and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical methodologies for the structural elucidation and purity assessment of this compound products, supported by detailed experimental protocols and comparative data.
Structural Confirmation: A Multi-Technique Approach
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques that provide complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by X-ray Crystallography for unambiguous three-dimensional structural data.
Comparison of Primary Structural Elucidation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed atomic-level structural information, including chemical environment, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry. | Precise molecular weight, elemental composition, and fragmentation patterns for structural inference. | Unambiguous 3D molecular structure in the solid state, including bond lengths, angles, and crystal packing. |
| Sample Requirements | 1-10 mg dissolved in a deuterated solvent. Non-destructive. | Nanogram to microgram scale. Destructive. | High-quality single crystal (typically > 0.1 mm). |
| Strengths | Unambiguous structure elucidation in solution, quantification of components. | High sensitivity, determination of elemental formula. | "Gold standard" for absolute structure determination. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. | Crystal growth can be challenging, structure may differ from solution conformation. |
Purity Assessment: Ensuring Product Quality
The purity of this compound is critical, as impurities can lead to side reactions, lower yields, and the introduction of potentially genotoxic substances into the synthetic pathway. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis, while Quantitative NMR (qNMR) and Capillary Electrophoresis (CE) offer powerful alternatives.
Comparison of Purity Analysis Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Direct quantification against a certified internal standard based on signal integration. | Separation based on electrophoretic mobility in an electric field. |
| Information Provided | Relative purity (area percent), retention time of impurities. | Absolute purity (mass fraction), direct quantification of impurities without requiring their standards. | High-resolution separation, purity assessment. |
| Strengths | Widely available, robust, high-throughput capabilities. | Primary analytical method, high precision, no need for identical reference standards for impurities. | High separation efficiency, minimal sample and solvent consumption. |
| Limitations | Requires reference standards for impurity identification and quantification, potential for on-column degradation of boronic acids. | Lower sensitivity than HPLC-UV, requires a certified internal standard. | Less common in routine QC labs, can be sensitive to matrix effects. |
Experimental Protocols
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound and identify key proton and carbon environments.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Parameters: A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (HSQC/HMBC) Acquisition (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.[1][2][3][4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the molecular skeleton.[2][4][5]
-
-
¹¹B NMR Acquisition (Optional):
Expected ¹H NMR Data (Illustrative):
-
Signals corresponding to the protons on the oxazole ring.
-
A broad signal for the -B(OH)₂ protons, which may exchange with residual water in the solvent.
Expected ¹³C NMR Data (Illustrative):
-
Signals for the carbon atoms of the oxazole ring.
-
The carbon atom attached to the boron will have a characteristic chemical shift.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Objective: To determine the accurate mass and confirm the elemental composition of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[8][9][10]
-
Analysis:
-
Infuse the sample solution directly or inject it via an LC system.
-
Acquire data in both positive and negative ionization modes to determine the optimal conditions.
-
The high mass accuracy of the instrument allows for the determination of the elemental formula from the measured m/z value.
-
Expected Data:
-
An accurate mass measurement of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ that corresponds to the calculated exact mass of C₃H₄BNO₃.
HPLC for Purity Determination
Objective: To assess the purity of the this compound product and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. To minimize on-column hydrolysis of the boronic acid, a column with low silanol activity is recommended.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical to achieve good peak shape and stability of the analyte.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable UV wavelength.
-
The purity is typically reported as the area percentage of the main peak relative to the total peak area.
-
Potential Impurities:
-
Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common impurity for boronic acids.
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Arising from side reactions during the synthesis of the oxazole ring. Common oxazole syntheses, such as the Robinson-Gabriel, Fischer, or van Leusen methods, can lead to various byproducts depending on the specific reagents and conditions used.[12][13]
Alternative and Complementary Techniques
-
Quantitative NMR (qNMR): Provides a highly accurate and precise method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[6][7][14][15][16] By using a certified internal standard, the molar quantity of the analyte can be directly determined.
-
Capillary Electrophoresis (CE): Offers very high separation efficiency and can be particularly useful for analyzing polar compounds like boronic acids. Non-aqueous CE can be employed to prevent the hydrolysis of boronic esters if they are being analyzed.[17][18][19][20][21]
-
X-ray Crystallography: In cases where a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[22][23][24][25][26] This is invaluable for confirming the absolute stereochemistry and for understanding intermolecular interactions in the solid state.
Workflow for Structure and Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive analysis of an this compound product.
Caption: Workflow for the structural and purity confirmation of this compound.
References
- 1. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
A comparative study of different synthetic routes to substituted oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a fundamental heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of some of the most common and effective methods for the synthesis of substituted oxazoles, complete with experimental data, detailed protocols, and workflow diagrams to aid in methodological selection.
Overview of Synthetic Strategies
The choice of synthetic route to a target substituted oxazole is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable, while newer methods offer milder conditions or broader substrate scope. This guide will compare the following key methods:
-
Robinson-Gabriel Synthesis: A classical method involving the cyclization of N-acyl-α-amino ketones.
-
Van Leusen Reaction: A versatile method utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.
-
Fischer Oxazole Synthesis: A straightforward approach from cyanohydrins and aldehydes.
-
Modern Catalytic Methods: Including metal-catalyzed reactions that offer alternative pathways.
The following diagram illustrates a generalized workflow for the synthesis and analysis of substituted oxazoles.
Caption: Generalized workflow for oxazole synthesis and analysis.
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic routes to provide a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, P₂O₅, POCl₃ | 25-100 | 1-12 | 60-95 |
| Van Leusen Reaction | Aldehyd, TosMIC | K₂CO₃ | Room Temp | 2-24 | 40-90 |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | HCl, Ether | 0 - Room Temp | 12-48 | 30-70 |
| Gold-Catalyzed Synthesis | Propargyl amides | AuCl₃/AgSbF₆ | 60-80 | 1-4 | 75-98 |
| Copper-Catalyzed Synthesis | N-acyl-amino-ß-ketoesters | Cu(OAc)₂ | 80-120 | 8-24 | 65-92 |
Detailed Experimental Protocols
Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol describes the dehydration and cyclization of an N-acyl-α-amino ketone to form the corresponding oxazole.
Diagram of the Robinson-Gabriel Synthesis Workflow:
Caption: Workflow for the Robinson-Gabriel synthesis.
Procedure:
-
To a solution of N-(2-oxo-2-phenylethyl)benzamide (1 mmol) in a suitable solvent, add concentrated sulfuric acid (5 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture onto crushed ice, which results in the precipitation of the product.
-
Neutralize the solution carefully with aqueous sodium hydroxide.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 2,5-diphenyloxazole.
Van Leusen Reaction for 5-Substituted Oxazoles
This method is particularly useful for the synthesis of 5-substituted oxazoles from aldehydes.
Diagram of the Van Leusen Reaction Workflow:
Caption: Workflow for the van Leusen oxazole synthesis.
Procedure:
-
To a solution of the aldehyde (1 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in methanol, add potassium carbonate (2 mmol) in one portion.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.
Fischer Oxazole Synthesis from Cyanohydrins
The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles.
Diagram of the Fischer Oxazole Synthesis Workflow:
Caption: Workflow for the Fischer oxazole synthesis.
Procedure:
-
A mixture of the cyanohydrin (1 mmol) and the aldehyde (1 mmol) is dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, during which time the imidate hydrochloride precipitates.
-
The precipitate is filtered and subjected to aqueous hydrolysis to induce cyclization.
-
The resulting oxazole is extracted with a suitable organic solvent, and the crude product is purified by distillation or recrystallization.
Concluding Remarks
The synthesis of substituted oxazoles can be achieved through a variety of methods, each with its own advantages and limitations. The Robinson-Gabriel synthesis is a robust and high-yielding classical method, particularly for 2,5-diaryl and 2,4,5-triaryloxazoles. The van Leusen reaction offers a milder alternative for the preparation of 5-substituted oxazoles from readily available aldehydes. The Fischer synthesis, while being one of the oldest methods, remains a viable option for certain substitution patterns. Modern metal-catalyzed approaches, such as gold-catalyzed cyclization of propargyl amides, provide highly efficient and atom-economical routes with broad substrate scope and mild reaction conditions. The selection of the most appropriate synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Researchers are encouraged to consider these factors when designing their synthetic strategies.
Safety Operating Guide
Personal protective equipment for handling Oxazol-2-ylboronic acid
Immediate Safety Precautions:
When handling Oxazol-2-ylboronic acid, it is imperative to treat it as a hazardous substance. Based on data from structurally related compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[1][2][3][4]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are easily accessible.
-
Hygiene Measures: Avoid direct contact with the chemical.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before breaks.[5] Contaminated clothing should be removed immediately and washed before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][5][6] | To protect eyes from dust, splashes, and potential serious irritation.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | To prevent skin contact and potential irritation.[6] Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant or standard laboratory coat, fully buttoned, worn with long pants and closed-toe shoes.[5] | To protect skin from accidental spills and contact.[5] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5] | To minimize the risk of respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[2]
-
Container Rinsing: For empty containers, rinse three times with a suitable organic solvent (e.g., ethanol or acetone).[2] Collect the rinsate as hazardous waste.[2][7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
Contaminated Materials: Any materials used in the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous solid waste.[2]
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Do not pour waste down the drain.[6]
Workflow for Safe Handling and Disposal of this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
